GA 0113
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
200639-61-8 |
|---|---|
Molekularformel |
C27H24F3N5O2S |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
N-[2-[6-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl]phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C27H24F3N5O2S/c1-4-24-33-25-16(2)13-17(3)31-26(25)35(24)15-18-9-11-21-19(14-18)10-12-22(32-21)20-7-5-6-8-23(20)34-38(36,37)27(28,29)30/h5-14,34H,4,15H2,1-3H3 |
InChI-Schlüssel |
GDHVAFNGEXASMP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available Information on the Discovery and Synthesis of a Compound Designated "GA 0113"
Following a comprehensive search of publicly accessible scientific and technical databases, no information was found regarding the discovery, synthesis, or therapeutic application of a compound specifically designated as "GA 0113." The search for "this compound" did not yield any relevant results for a chemical entity in the context of drug discovery and development.
The search results for "this compound" primarily correspond to legal and governmental documents. Specifically, "GA-0113" and "GA-113" refer to opinions issued by the Office of the Attorney General of Texas.[1][2] Additionally, searches returned documents from the Georgia House of Representatives.[3]
While the chemical symbol for Gallium is "Ga," and "113" could potentially refer to an isotope or a compound number, no such specific molecule with significant research or development history is documented in the available literature under this identifier. For context, Gallium is a chemical element in the boron group.[4] There is research on Gallium-based radiopharmaceuticals, such as those using Gallium-68 (⁶⁸Ga) for PET imaging, but this is distinct from a specific therapeutic compound designated "this compound".
Given the absence of any data on a compound named "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. It is possible that "this compound" may be an internal project code not disclosed in the public domain, a misinterpretation of a compound's name, or a designation that is no longer in use.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the compound's designation and consult proprietary or internal databases if applicable. Without a valid and publicly recognized identifier for the molecule of interest, a detailed technical whitepaper cannot be generated.
References
- 1. GA-0113 | Office of the Attorney General [texasattorneygeneral.gov]
- 2. Texas Attorney General Opinion: GA-113 - The Portal to Texas History [texashistory.unt.edu]
- 3. Journal of the House of Representatives of the State of Georgia at the regular session, first portion commenced at Atlanta, Monday, January 14th, 1963 and adjourned Friday, January 25th, 1963, second portion commenced at Atlanta, Monday, February 11th, 1963 and adjourned Friday, March 15, 1963 - Digital Library of Georgia [dlg.usg.edu]
- 4. Boron group - Wikipedia [en.wikipedia.org]
The Biological Activity of GA 0113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA 0113 is a novel, potent, and orally active nonpeptide quinoline (B57606) derivative that acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) is a primary target for antihypertensive therapies. This compound's unique chemical structure and pharmacological profile suggest its potential as a therapeutic agent for hypertension and related cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound exerts its pharmacological effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.
The pathway begins with the release of renin from the kidneys in response to low blood pressure, reduced sodium levels, or sympathetic nervous system stimulation. Renin then cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, subsequently converts angiotensin I to the biologically active octapeptide, angiotensin II (Ang II).
Ang II mediates its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of Ang II are mediated through the AT1 receptor. These effects include:
-
Vasoconstriction: Ang II is a potent vasoconstrictor, directly causing blood vessels to narrow, which increases blood pressure.
-
Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Ang II enhances the release of norepinephrine (B1679862) from sympathetic nerves, contributing to increased heart rate and vasoconstriction.
-
Cellular Growth and Proliferation: It can promote the growth of vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy.
This compound acts as a competitive antagonist at the AT1 receptor.[1] By binding to this receptor, it prevents Ang II from exerting its physiological effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity. This ultimately results in a lowering of blood pressure. Studies have shown that this compound's antagonism at the AT1 receptor is insurmountable in functional assays, suggesting a strong and lasting blockade.[1]
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
In Vitro Activity
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Receptor Binding Assay | AT1 Receptor | Sf9 cells | - | Displaced specific binding of [125I]-Sar1, Ile8-Ang II | [1] |
| Functional Assay | Ang II-induced Vasoconstriction | - | Antagonism | Insurmountable | [1] |
In Vivo Efficacy
| Animal Model | Parameter | Dosage | Value | Reference |
| Conscious Normotensive Dogs | Inhibition of Ang II-induced pressor response | - | ID50: 0.032 mg/kg | [1][2][4] |
| Renal Hypertensive (RH) Rats | Blood Pressure Reduction | 0.01-1 mg/kg (single oral admin) | ED25: 0.015 mg/kg | [1] |
| Renal Hypertensive (RH) Rats | 24-h Blood Pressure Control | 0.1 mg/kg (single oral admin) | - | [1] |
| Spontaneously Hypertensive (SH) Rats | Blood Pressure Reduction | 0.03-0.1 mg/kg (repeated oral admin) | Plateau reached after day 4 | [1] |
Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
| Rats | Oral Bioavailability | 94% | [1] |
| Rats | Circulating Half-life | 12 h | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies conducted on this compound are not fully available in the public domain. However, based on the published literature, the following general methodologies were employed.
AT1 Receptor Binding Assay
-
Cell Line: Spodoptera frugiperda (Sf9) insect cells were used to express the AT1 receptor.
-
General Procedure: A competitive binding assay was likely performed using membranes prepared from Sf9 cells expressing the AT1 receptor. A radiolabeled angiotensin II analog, such as [125I]-Sar1, Ile8-Ang II, would serve as the radioligand. Varying concentrations of this compound would be incubated with the cell membranes and the radioligand. The reaction would be terminated by rapid filtration to separate the bound from the free radioligand. The amount of radioactivity on the filters would then be measured to determine the extent to which this compound displaced the binding of the radioligand to the AT1 receptor.
Angiotensin II-Induced Vasoconstriction Study
-
Methodology: This functional assay would typically involve isolated arterial rings from a suitable animal model, such as rats. The arterial rings would be mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture. After an equilibration period, the contractile response to angiotensin II would be measured. To assess the antagonistic effect of this compound, the arterial rings would be pre-incubated with the compound before adding angiotensin II. The ability of this compound to inhibit or reduce the vasoconstrictor response to Ang II would then be quantified. The "insurmountable" antagonism suggests that even at high concentrations of Ang II, the maximum contractile response could not be restored in the presence of this compound.
In Vivo Antihypertensive Effect Studies
-
Animal Models: Conscious renal hypertensive (RH) and spontaneously hypertensive (SH) rats were used. These are well-established models of hypertension.
-
Blood Pressure Measurement: Blood pressure and heart rate were measured using the tail-cuff method. This non-invasive technique involves placing a cuff and a sensor on the rat's tail to detect the pulse and measure systolic blood pressure.
-
Procedure for Single Administration Studies: In RH rats, this compound was administered orally at doses ranging from 0.01 to 1 mg/kg. Blood pressure was then monitored to determine the dose-dependent reduction and to calculate the ED25 (the dose required to produce 25% of the maximum effect).
-
Procedure for Repeated Administration Studies: In SH rats, this compound was administered orally at doses of 0.03-0.1 mg/kg daily. Blood pressure was monitored over several days to observe the onset and potentiation of the antihypertensive effect. The study also noted the absence of tolerance or a rebound phenomenon after cessation of treatment.[1]
Discussion and Future Directions
The available data strongly indicate that this compound is a highly potent and orally bioavailable AT1 receptor antagonist with significant antihypertensive effects in preclinical models. Its competitive but insurmountable antagonism suggests a robust and durable mechanism of action. The long circulating half-life and high oral bioavailability in rats are favorable pharmacokinetic properties for a potential therapeutic agent.[1]
Further research would be beneficial to fully elucidate the therapeutic potential of this compound. This could include:
-
Detailed Safety and Toxicology Studies: Comprehensive studies are needed to assess the safety profile of this compound.
-
Clinical Trials: Ultimately, the efficacy and safety of this compound in humans can only be determined through well-controlled clinical trials.
-
Exploration of Pleiotropic Effects: Beyond blood pressure reduction, other potential benefits of AT1 receptor blockade, such as organ protection (e.g., in the heart and kidneys), could be investigated for this compound.
Conclusion
This compound is a promising AT1 receptor antagonist with a compelling preclinical profile. Its potent antihypertensive activity, favorable pharmacokinetics, and unique antagonistic properties make it a strong candidate for further development as a treatment for hypertension and potentially other cardiovascular diseases. While more detailed experimental protocols and clinical data are needed for a complete assessment, the existing evidence positions this compound as a molecule of significant interest to the scientific and drug development communities.
References
An In-depth Technical Guide to the Solubility and Stability Testing of GA-0113
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GA-0113" is a hypothetical agent used for illustrative purposes within this guide. The data and experimental outcomes presented herein are representative examples and are not derived from actual studies on a compound with this designation.
Introduction
The successful development of a new chemical entity (NCE) into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive overview of the methodologies and data interpretation for the solubility and stability testing of the hypothetical drug candidate, GA-0113. The protocols and data herein are based on established industry practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Solubility Characterization of GA-0113
A compound's solubility influences its absorption, distribution, and overall bioavailability.[1][2] Therefore, a detailed assessment of solubility under various conditions is a cornerstone of preclinical development. For GA-0113, both kinetic and thermodynamic solubility have been assessed.
Data Summary
The solubility of GA-0113 was determined in various aqueous media to support both in vitro assay development and early formulation strategies.
| Table 1: Kinetic and Thermodynamic Solubility of GA-0113 | |
| Assay Type | Solvent/Medium |
| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 |
| Simulated Gastric Fluid (SGF), pH 1.2 | |
| Simulated Intestinal Fluid (SIF), pH 6.8 | |
| Thermodynamic Solubility | Water |
| PBS, pH 7.4 | |
| SGF, pH 1.2 | |
| SIF, pH 6.8 |
Experimental Protocols
Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution, mimicking conditions often found in high-throughput screening assays.[3][4][5]
Methodology:
-
A 10 mM stock solution of GA-0113 is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microplate, serial dilutions of the DMSO stock are made.
-
The aqueous buffer (e.g., PBS, SGF, SIF) is added to the wells containing the DMSO dilutions.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.[6]
-
The turbidity of each well is measured using a nephelometer, which detects light scattering from any precipitate formed.
-
The kinetic solubility is determined as the concentration at which precipitation is first observed.
Purpose: To determine the equilibrium solubility of a compound, which is considered its 'true' solubility and is crucial for formulation development.[1][7][8][9]
Methodology:
-
An excess amount of solid, crystalline GA-0113 is added to a known volume of the test medium (e.g., water, PBS) in a sealed vial.
-
The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
After incubation, the suspension is filtered to remove any undissolved solid.
-
The concentration of GA-0113 in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[9]
Stability Profile of GA-0113
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] These studies are fundamental for establishing a re-test period for the drug substance and a shelf life for the drug product.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[13][14]
| Table 2: Forced Degradation of GA-0113 | ||
| Stress Condition | Duration | GA-0113 Degradation (%) |
| 0.1 M HCl | 24 hours | 15.2% |
| 0.1 M NaOH | 24 hours | 8.5% |
| 3% H₂O₂ | 24 hours | 22.7% |
| Heat (80°C) | 48 hours | 5.1% |
| Photostability (ICH Q1B) | 1.2 million lux hours | 2.3% |
ICH Stability Studies
Long-term and accelerated stability studies are performed according to ICH guidelines to evaluate the stability of GA-0113 under recommended storage conditions.[11][15]
| Table 3: ICH Stability of GA-0113 (Drug Substance) | ||
| Storage Condition | Time Point | Assay (% of Initial) |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 100.0 |
| 3 Months | 99.8 | |
| 6 Months | 99.7 | |
| 12 Months | 99.5 | |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 100.0 |
| 3 Months | 98.9 | |
| 6 Months | 97.8 |
Experimental Protocols
Purpose: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13]
Methodology:
-
Acid/Base Hydrolysis: GA-0113 is dissolved in a suitable solvent and treated with 0.1 M HCl or 0.1 M NaOH. Samples are incubated at room temperature or elevated temperatures for a defined period.
-
Oxidation: GA-0113 is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and incubated.
-
Thermal Degradation: Solid GA-0113 is exposed to elevated temperatures (e.g., 80°C) in a stability chamber.[14]
-
Photostability: GA-0113 is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]
At the end of the exposure period, samples are analyzed by a stability-indicating HPLC method to quantify the remaining GA-0113 and detect any degradation products.
Purpose: To establish a re-test period for the drug substance based on its stability under defined storage conditions.
Methodology:
-
At least three primary batches of GA-0113 are placed in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[15][16]
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[12][15]
-
At each time point, the samples are tested for critical quality attributes, including appearance, assay, and purity (degradation products), using validated analytical methods.
Visualizations
Experimental Workflow
Caption: Workflow for Solubility and Stability Testing of GA-0113.
Representative Signaling Pathway (MAPK/ERK Pathway)
This diagram illustrates a common signaling pathway that could be a target for a hypothetical drug like GA-0113.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by GA-0113.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. evotec.com [evotec.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. japsonline.com [japsonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpp.com [ijrpp.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. snscourseware.org [snscourseware.org]
GA 0113: An In-Depth Technical Guide on its Preclinical Profile and the Safety Landscape of Angiotensin II Receptor Blockers
Disclaimer: Publicly available, detailed preclinical and clinical safety and toxicity data for the specific compound GA 0113 is limited. This guide provides the available pharmacological information on this compound and supplements it with a comprehensive overview of the safety and toxicity profile of the broader class of Angiotensin II Receptor Blockers (ARBs), to which this compound belongs. The experimental protocols and some diagrams are representative of standard practices in drug development for this class of compounds.
Introduction to this compound
This compound is a novel, orally active quinoline (B57606) derivative that functions as a potent and selective antagonist of the angiotensin II receptor type 1 (AT1). As an Angiotensin II Receptor Blocker (ARB), its mechanism of action centers on the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Pharmacological Profile of this compound
The primary pharmacological data for this compound comes from a key study that outlines its in vitro and in vivo properties. While the full text of this seminal paper is not widely accessible, the abstract provides the following key insights:
Table 1: Summary of Pharmacological and Pharmacokinetic Data for this compound
| Parameter | Finding | Species/Model |
| Mechanism of Action | Competitive antagonist of the Angiotensin II AT1 receptor. | In vitro |
| In Vitro Activity | Exhibits insurmountable antagonism in Angiotensin II-induced vasoconstriction. | In vitro |
| In Vivo Efficacy | Inhibits Angiotensin II-induced pressor response with an ID50 of 0.032 mg/kg. | Conscious normotensive dogs |
| Antihypertensive Effect | Reduces blood pressure in renal hypertensive rats with an ED25 of 0.015 mg/kg. | Renal Hypertensive (RH) Rats |
| Pharmacokinetics | Demonstrates excellent oral bioavailability (94%) and a long circulating half-life (12 hours). | Rats |
| Long-term Effects | Repeated administration in spontaneously hypertensive rats shows a gradual and sustained reduction in blood pressure without affecting heart rate. No evidence of tolerance or rebound hypertension upon cessation of treatment. | Spontaneously Hypertensive (SH) Rats |
General Safety and Toxicity Profile of Angiotensin II Receptor Blockers (ARBs)
Given the lack of specific safety data for this compound, this section provides a summary of the known safety and toxicity profile for the ARB class of drugs, which is relevant for understanding the potential characteristics of this compound. ARBs are generally considered to have a favorable safety and tolerability profile, often comparable to placebo.[1][2]
Table 2: General Safety and Toxicity Profile of Angiotensin II Receptor Blockers (ARBs)
| Toxicity Type | General Findings for ARBs |
| Acute Toxicity | Generally low acute toxicity. |
| Common Adverse Effects | Dizziness, headache, and fatigue are among the most common, but often transient, side effects.[3] |
| Renal Effects | Can cause deterioration in renal function, particularly in patients with bilateral renal artery stenosis.[4] Regular monitoring of kidney function is recommended after initiating therapy.[3] |
| Hyperkalemia | A known risk, especially when co-administered with potassium-sparing diuretics, potassium supplements, or in patients with renal impairment.[3][4] |
| Hypotension | Symptomatic hypotension can occur, especially in patients with an activated renin-angiotensin system (e.g., those on high-dose diuretics).[4] |
| Hepatotoxicity | Rare instances of acute liver injury, typically self-limited, have been associated with some ARBs.[5] |
| Angioedema | While less common than with ACE inhibitors, angioedema has been reported with ARB use.[4] |
| Teratogenicity | ARBs are contraindicated during pregnancy due to the risk of fetal toxicity.[3][4] |
| Carcinogenicity & Genotoxicity | Generally, ARBs are not associated with an increased risk of cancer or genotoxicity. |
| Drug Interactions | Increased risk of hyperkalemia with potassium-sparing diuretics and potassium supplements.[4] Co-administration with lithium can increase lithium toxicity.[6] The combination of ARBs and ACE inhibitors is generally not recommended due to an increased risk of acute kidney injury and hyperkalemia.[3] |
Experimental Protocols (Representative for ARBs)
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key preclinical safety and toxicity studies typically conducted for a new ARB, based on regulatory guidelines and standard practices.
Acute Oral Toxicity Study (e.g., in Rodents)
-
Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single high dose of the test compound.
-
Species: Wistar rats or CD-1 mice.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test compound is administered once by oral gavage at various dose levels.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Body weight is recorded at specified intervals.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings.
Repeated-Dose Toxicity Study (e.g., 28-day study in Rodents and Non-Rodents)
-
Objective: To evaluate the potential adverse effects of the test compound following repeated daily administration over a 28-day period.
-
Species: Wistar rats and Beagle dogs.
-
Methodology:
-
The test compound is administered daily by oral gavage at three or more dose levels for 28 consecutive days.
-
A control group receives the vehicle daily.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Ophthalmoscopy is performed before and at the end of the study.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at specified time points.
-
At the end of the treatment period, animals are euthanized, and a full necropsy is performed.
-
Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
-
Data Collection: Clinical signs, body weight, food/water consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the Renin-Angiotensin System.
Experimental Workflow
Caption: Representative preclinical safety assessment workflow for a new drug candidate.
Logical Relationship in Safety Assessment
Caption: Logical flow for determining a safe starting dose in clinical trials.
References
- 1. Risk-benefit assessment of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A current evaluation of the safety of angiotensin receptor blockers and direct renin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhf.org.uk [bhf.org.uk]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin II Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling GA 0113: A Novel Angiotensin II AT1-Receptor Antagonist
An In-depth Review of Preclinical Data
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of GA 0113, a novel quinoline (B57606) derivative that functions as an angiotensin II (Ang II) AT1-receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of hypertension.
Note on Compound Identification: Initial literature searches for "this compound" yielded limited, specific results, with the primary identification being a novel angiotensin II AT1-receptor antagonist. While the query also returned information on Galectin-3 inhibitors, a direct link between "this compound" and this class of drugs could not be established from the available scientific literature. This review, therefore, focuses exclusively on the characterization of this compound as an AT1-receptor antagonist based on a key pharmacological study.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Value | Experimental System |
| Receptor Interaction | Competitive | Ang II Receptor-Binding Assay |
| Antagonistic Action | Insurmountable | Ang II-Induced Vasoconstriction Study |
Table 2: In Vivo Antihypertensive Efficacy in Rat Models
| Animal Model | Dosage Range | Key Findings |
| Renal Hypertensive (RH) Rats | 0.01-1 mg/kg (single oral administration) | ED₂₅ value of 0.015 mg/kg for blood pressure reduction. 0.1 mg/kg required for 24-hour blood pressure control. |
| Spontaneously Hypertensive (SH) Rats | 0.03-0.1 mg/kg (repeated oral administration) | Gradual and potentiated reduction of blood pressure, reaching a plateau after day 4. No alteration in heart rate. No tolerance or rebound phenomenon observed. |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value |
| Oral Bioavailability | 94% |
| Circulating Half-life | 12 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. In Vitro Angiotensin II Receptor-Binding Assay:
-
Objective: To determine the nature of this compound's interaction with Ang II receptors.
-
Methodology: A competitive receptor-binding assay was performed using membranes prepared from tissues known to express Ang II receptors. Radiolabeled Ang II was used as the ligand. Varying concentrations of this compound were incubated with the membranes and the radioligand. The displacement of the radioligand by this compound was measured to determine the binding affinity and competitive nature of the interaction.
2. Ang II-Induced Vasoconstriction Study:
-
Objective: To assess the functional antagonistic effect of this compound on Ang II-induced physiological responses.
-
Methodology: Isolated rabbit aortic strips were used. The tissue was mounted in an organ bath and contracted by the addition of Ang II. The ability of increasing concentrations of this compound to inhibit or reverse the Ang II-induced vasoconstriction was measured. The nature of the antagonism (surmountable vs. insurmountable) was determined by analyzing the dose-response curves in the presence and absence of this compound.
3. In Vivo Antihypertensive Studies:
-
Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive animal models.
-
Animal Models:
-
Renal Hypertensive (RH) Rats: Hypertension was induced by constricting the renal artery.
-
Spontaneously Hypertensive (SH) Rats: An established genetic model of hypertension.
-
-
Methodology:
-
Single Dose Administration (RH Rats): this compound was administered orally at doses ranging from 0.01 to 1 mg/kg. Blood pressure and heart rate were measured at various time points post-administration using the tail-cuff method. The dose required to produce a 25% reduction in blood pressure (ED₂₅) was calculated.
-
Repeated Dose Administration (SH Rats): this compound was administered orally at doses of 0.03 and 0.1 mg/kg daily for a specified period. Blood pressure and heart rate were monitored throughout the treatment period and after cessation of treatment to assess for tolerance and rebound hypertension.
-
4. Pharmacokinetic Studies in Rats:
-
Objective: To determine the oral bioavailability and circulating half-life of this compound.
-
Methodology: this compound was administered to rats both orally and intravenously. Blood samples were collected at multiple time points after administration. The concentration of this compound in the plasma was quantified using a validated analytical method. Pharmacokinetic parameters, including bioavailability and half-life, were calculated from the plasma concentration-time data.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its antihypertensive effects.
Caption: Mechanism of action of this compound as an AT1 receptor antagonist.
Caption: Workflow for evaluating the in vivo antihypertensive effects of this compound.
An In-depth Technical Guide to the Core Novelty of Efgartigimod (ARGX-113)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of efgartigimod (formerly known as ARGX-113), a first-in-class therapeutic agent. The document details its mechanism of action, summarizes key quantitative data from clinical trials, and outlines the experimental protocols used to evaluate its efficacy and safety.
Core Novelty and Mechanism of Action
Efgartigimod represents a novel approach to treating IgG-mediated autoimmune diseases. Its core innovation lies in its targeted modulation of the neonatal Fc receptor (FcRn) pathway. Efgartigimod is a human IgG1 antibody Fc fragment that has been engineered to have an increased affinity for FcRn.[1][2][3]
The primary function of FcRn is to salvage IgG antibodies from lysosomal degradation, thereby extending their half-life in circulation.[2][4] In autoimmune diseases, this mechanism also prolongs the presence of pathogenic autoantibodies. Efgartigimod competes with endogenous IgG for binding to FcRn.[1][5] Due to its higher affinity, efgartigimod effectively outcompetes pathogenic IgG, leading to their increased degradation in lysosomes and a subsequent reduction in their circulating levels.[1][4][6] This selective reduction of IgG, without significantly impacting other immunoglobulin classes, is the central pillar of efgartigimod's therapeutic novelty.[2][4]
Signaling Pathway
The mechanism of action of efgartigimod is centered on the inhibition of the FcRn-mediated IgG recycling pathway. The process can be visualized as follows:
Caption: Efgartigimod's Mechanism of Action.
Quantitative Data from Clinical Trials
The efficacy of efgartigimod has been demonstrated in several clinical trials, most notably the Phase 3 ADAPT study in patients with generalized Myasthenia Gravis (gMG).[7][8]
| Parameter | Efgartigimod | Placebo | Reference |
| Primary Endpoint: MG-ADL Responders (AChR-Ab+) | 67.7% | 29.7% | [7] |
| Minimal Symptom Expression (MG-ADL 0 or 1) | 40.0% | 11.1% | [7] |
| Mean Maximum IgG Reduction | 61.3% | - | [5] |
| AChR Autoantibody Reduction (1 week post-treatment) | 57.6% | - | [4][9] |
| QMG Responders (AChR-Ab+) | 63.1% | 14.1% | [8] |
MG-ADL: Myasthenia Gravis Activities of Daily Living; AChR-Ab+: Acetylcholine Receptor Antibody Positive; QMG: Quantitative Myasthenia Gravis.
Experimental Protocols
Detailed methodologies for the key clinical trials are publicly available. Below is a summary of the protocol for the pivotal ADAPT study.
ADAPT Study (NCT03669588)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[8][10]
-
Participants: Adult patients with generalized Myasthenia Gravis (MGFA Class II to IV) who were anti-acetylcholine receptor (AChR) antibody positive.[10][11]
-
Intervention: Participants were randomized to receive either efgartigimod (10 mg/kg) or placebo, administered as intravenous infusions once weekly for four weeks in cycles.[12][13]
-
Primary Outcome: The primary endpoint was the percentage of MG-ADL responders among the AChR-Ab+ population in the first treatment cycle. A responder was defined as a patient with a at least a two-point improvement in the MG-ADL score for four or more consecutive weeks.[7][10]
-
Secondary Outcomes: Included the percentage of QMG responders, changes in MG-ADL and QMG scores from baseline, and safety assessments.[14]
Caption: ADAPT Clinical Trial Workflow.
Conclusion
Efgartigimod's novel mechanism of action, centered on the competitive inhibition of the FcRn receptor to reduce pathogenic IgG levels, marks a significant advancement in the treatment of IgG-mediated autoimmune diseases. Clinical data has robustly demonstrated its efficacy and a manageable safety profile in patients with generalized Myasthenia Gravis. The targeted nature of this therapy offers a promising new option for patients and a valuable area of continued research for the scientific community.
References
- 1. argenx | Efgartigimod [argenx.com]
- 2. reports.argenx.com [reports.argenx.com]
- 3. sec.gov [sec.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action | VYVGART® & VYVGART Hytrulo® [vyvgarthcp.com]
- 6. researchgate.net [researchgate.net]
- 7. argenx reports positive data of efgartigimod in myasthenia gravis trial [clinicaltrialsarena.com]
- 8. Efgartigimod improved health-related quality of life in generalized myasthenia gravis: results from a randomized, double-blind, placebo-controlled, phase 3 study (ADAPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurology.org [neurology.org]
- 13. An Open-label Study to Investigate the Clinical Efficacy of Different Dosing Regimens of Efgartigimod IV in Patients With Generalized Myasthenia Gravis [ctv.veeva.com]
- 14. Randomized phase 2 study of FcRn antagonist efgartigimod in generalized myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GA 0113 Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of experimental protocols for the initial in vitro characterization of the novel compound GA 0113 in a cell culture setting. The following protocols are designed to serve as a foundational guide for researchers investigating the biological effects of this compound on cultured cells. These methodologies cover essential preliminary assays, including the assessment of cell viability and the investigation of potential effects on a representative signaling pathway. Adherence to these standardized procedures will ensure the generation of reproducible and comparable data, which is critical in the early stages of drug discovery and development. The protocols are intended to be adapted and optimized based on the specific cell lines and research questions being addressed.
Materials and Reagents
| Reagent | Supplier | Catalogue No. |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-ß-actin) | Cell Signaling Technology | Varies |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Varies |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the general procedure for the culture of adherent mammalian cells. Specific conditions such as media formulation, serum concentration, and splitting ratios should be optimized for each cell line.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate into new culture vessels at the desired density.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells as described in the cell passaging protocol.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a method to analyze the expression or activation of specific proteins within a signaling pathway following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-AKT) and a loading control (e.g., anti-ß-actin).
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | p-AKT / Total AKT Ratio | ß-actin (Loading Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 | 1.02 |
| This compound (25 µM) | 0.18 | 0.98 |
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Proposed mechanism of this compound on the PI3K/AKT pathway.
References
Application Notes and Protocols for GA0113 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GA0113 is a novel, potent, and orally active non-peptide angiotensin II type 1 (AT1) receptor antagonist.[1][2][3][4] It is a quinoline (B57606) derivative that demonstrates a high affinity and insurmountable antagonism for the AT1 receptor, making it a compelling candidate for antihypertensive therapies.[1][5] Preclinical studies in animal models have highlighted its efficacy in lowering blood pressure, its excellent oral bioavailability, and its long-lasting effects.[1][5] These notes provide a comprehensive overview of GA0113 and detailed protocols for its application in relevant animal models.
Mechanism of Action
GA0113 exerts its pharmacological effects by selectively blocking the angiotensin II (Ang II) AT1 receptor.[1] Angiotensin II is a key effector molecule in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. By binding to the AT1 receptor, Ang II mediates vasoconstriction, aldosterone (B195564) release (leading to sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.
GA0113 competitively inhibits the binding of Ang II to the AT1 receptor, thereby preventing these downstream effects and leading to a reduction in blood pressure.[1][5]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin System and the point of intervention for GA0113.
Caption: Renin-Angiotensin System and GA0113's Mechanism of Action.
Quantitative Data from Animal Studies
The antihypertensive effects of GA0113 have been evaluated in rodent models of hypertension. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of a Single Oral Dose of GA0113 in Renal Hypertensive (RH) Rats [1][5]
| Parameter | Value |
| Animal Model | Renal Hypertensive (RH) Rats |
| Administration Route | Oral |
| Dose Range | 0.01 - 1 mg/kg |
| ED25 (Dose for 25% reduction in Blood Pressure) | 0.015 mg/kg |
| Dose for 24-hour Blood Pressure Control | 0.1 mg/kg |
Table 2: Effects of Repeated Oral Administration of GA0113 in Spontaneously Hypertensive (SH) Rats [1][5]
| Parameter | Value |
| Animal Model | Spontaneously Hypertensive (SH) Rats |
| Administration Route | Oral |
| Dose Range | 0.03 - 0.1 mg/kg |
| Onset of Action | Moderate |
| Time to Plateau Effect | Day 4 of treatment |
| Effect on Heart Rate | No alteration |
| Tolerance | No tolerance observed |
| Rebound Phenomenon | None after cessation |
Table 3: Pharmacokinetic Profile of GA0113 in Rats [1][5]
| Parameter | Value |
| Oral Bioavailability | 94% |
| Circulating Half-life | 12 hours |
Experimental Protocols
The following are detailed protocols for the use of GA0113 in animal models of hypertension. These protocols are based on published methodologies.
Protocol 1: Evaluation of Antihypertensive Activity in a Renal Hypertensive (RH) Rat Model
Objective: To assess the dose-dependent effect of a single oral dose of GA0113 on blood pressure in rats with induced hypertension.
Materials:
-
Male Wistar rats (200-250 g)
-
GA0113
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Tail-cuff method blood pressure measurement system
-
Anesthesia (for surgical procedure)
-
Surgical instruments for renal artery ligation
Experimental Workflow:
Caption: Experimental Workflow for Renal Hypertensive Rat Model.
Procedure:
-
Induction of Hypertension:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the left kidney.
-
Carefully ligate the left renal artery with a silk suture.
-
Close the incision and allow the animals to recover.
-
House the animals for 4-6 weeks to allow for the development of stable hypertension.
-
-
Baseline Blood Pressure Measurement:
-
Acclimatize the rats to the tail-cuff apparatus for several days before the experiment.
-
On the day of the experiment, measure the baseline systolic blood pressure and heart rate of conscious rats.
-
-
Drug Administration:
-
Prepare a stock solution of GA0113 in the chosen vehicle. Prepare serial dilutions for different dose groups (e.g., 0.01, 0.03, 0.1, 0.3, and 1 mg/kg).
-
Administer a single oral dose of the vehicle or GA0113 to the respective groups via gavage.
-
-
Post-Dose Blood Pressure Measurement:
-
Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group at each time point.
-
Determine the dose-response relationship and calculate the ED25.
-
Protocol 2: Evaluation of Chronic Antihypertensive Effects in Spontaneously Hypertensive (SH) Rats
Objective: To assess the long-term efficacy and safety of repeated oral administration of GA0113 in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive (SH) rats (12-14 weeks old)
-
GA0113
-
Vehicle
-
Gavage needles
-
Tail-cuff method blood pressure measurement system
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the SH rats to the blood pressure measurement procedure.
-
Measure baseline systolic blood pressure and heart rate for several days to ensure stability.
-
-
Chronic Dosing:
-
Randomize the rats into treatment groups (e.g., vehicle, 0.03 mg/kg/day GA0113, 0.1 mg/kg/day GA0113).
-
Administer the vehicle or GA0113 orally once daily for a specified period (e.g., 14 or 28 days).
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals throughout the study (e.g., daily before dosing, and at specific time points after the final dose).
-
-
Post-Treatment Monitoring:
-
After the last dose, continue to monitor blood pressure for several days to assess for any rebound hypertension.
-
-
Data Analysis:
-
Analyze the trend of blood pressure changes over the treatment period.
-
Compare the blood pressure values between the treatment and vehicle groups.
-
Assess for any significant changes in heart rate.
-
Conclusion
GA0113 is a promising AT1 receptor antagonist with demonstrated antihypertensive efficacy in preclinical animal models. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for hypertension in humans. The protocols outlined above provide a framework for researchers to further investigate the pharmacological properties of GA0113 and its potential clinical applications.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. AT1 receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Detection and Quantification of GA-0113
Introduction
The development of novel therapeutic agents requires robust and reliable analytical methods for their detection and quantification. This is crucial for various stages of drug development, including pharmacokinetic (PK) studies, pharmacodynamic (PD) analysis, formulation development, and quality control (QC). This document provides a comprehensive overview of validated analytical methods for the novel compound GA-0113. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
The primary methods covered in this note are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and concentration assessment in solution, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices such as plasma. Additionally, a protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided for high-throughput screening and target engagement studies.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated analytical methods for GA-0113.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 µg/mL - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Table 2: LC-MS/MS Method Performance in Human Plasma
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 ng/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
| Matrix Effect | Minimal (< 10%) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway modulated by GA-0113.
Caption: General workflow for analytical method development and validation.
Caption: Hypothetical signaling pathway inhibited by GA-0113.
Detailed Experimental Protocols
Protocol 1: Quantification of GA-0113 using HPLC-UV
1. Objective: To determine the concentration and purity of GA-0113 in solution.
2. Materials and Reagents:
-
GA-0113 reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 99%
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or predetermined λmax of GA-0113)
4. Procedure:
-
Standard Preparation: Prepare a stock solution of GA-0113 reference standard at 1 mg/mL in ACN. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 500 µg/mL by serial dilution with 50:50 ACN:Water.
-
Sample Preparation: Dilute the test sample of GA-0113 with 50:50 ACN:Water to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area corresponding to GA-0113. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of GA-0113 in the samples using the regression equation from the calibration curve.
Protocol 2: Quantification of GA-0113 in Plasma using LC-MS/MS
1. Objective: To quantify GA-0113 in human plasma with high sensitivity and selectivity.
2. Materials and Reagents:
-
GA-0113 reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of GA-0113
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), 99%
-
Human plasma (K2EDTA)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
3. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions (in positive ion mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
GA-0113: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 450.2 → 250.1)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 455.2 → 255.1)
-
-
Note: Ion transitions and collision energies must be optimized for GA-0113.
-
4. Procedure:
-
Standard Preparation: Prepare calibration standards (0.1 ng/mL to 100 ng/mL) and quality control (QC) samples by spiking GA-0113 stock solution into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (e.g., at 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for analysis.
-
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Data Processing: Calculate the ratio of the peak area of GA-0113 to the peak area of the internal standard. Construct a weighted (1/x²) linear regression curve of the peak area ratio versus concentration for the standards. Use this curve to determine the concentration of GA-0113 in the unknown samples.
Protocol 3: Competitive ELISA for GA-0113
1. Objective: To detect and quantify GA-0113 through its binding to a specific antibody or target protein.
2. Materials and Reagents:
-
GA-0113
-
GA-0113-HRP conjugate (or other enzyme conjugate)
-
Anti-GA-0113 antibody (or target protein)
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST - 0.05% Tween-20 in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
3. Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-GA-0113 antibody (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of GA-0113 standards or samples to the wells.
-
Immediately add 50 µL of GA-0113-HRP conjugate at a pre-optimized concentration.
-
Incubate for 1-2 hours at room temperature. During this step, free GA-0113 in the sample competes with the GA-0113-HRP conjugate for binding to the coated antibody.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to stop the reaction.
-
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of GA-0113 in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance against the log of the GA-0113 concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentration of GA-0113 in the samples.
Unable to Provide Application Notes and Protocols for "GA 0113" Due to Lack of Identification in Publicly Available Information
We regret to inform you that we are unable to provide the requested detailed application notes and protocols for "GA 0113" in high-throughput screening assays. A comprehensive search of publicly available scientific and technical literature did not yield any specific information identifying a compound or agent with the designation "this compound" that is used in high-throughput screening or drug discovery.
The search results for "this compound" were ambiguous and pointed to unrelated subjects, including a legal document from the Texas Attorney General's office (GA-0113) and general information on Gibberellin (GA) signaling pathways in plants. There was no discernible link between these findings and the context of high-throughput screening assays for drug development professionals.
It is possible that "this compound" may be an internal or proprietary designation for a compound that is not yet disclosed in public-facing literature. It could also be a typographical error or an incomplete identifier.
Without a precise identification of the molecule or agent referred to as "this compound," it is not possible to:
-
Gather quantitative data for presentation.
-
Detail specific experimental protocols.
-
Illustrate relevant signaling pathways or experimental workflows.
We recommend verifying the identifier "this compound" and providing a more specific chemical name, CAS number, or a reference to a publication where this agent is described. With more accurate information, we would be pleased to revisit your request and provide the detailed application notes and protocols you require.
Unraveling In Vivo Dynamics: Application Notes and Protocols for GA 0113
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and quantify biological processes within a living organism is paramount for advancing our understanding of disease and accelerating the development of novel therapeutics. In vivo imaging techniques provide a powerful window into these dynamic systems, offering real-time, longitudinal data that is often unattainable through traditional methods.[1][2] This document provides detailed application notes and protocols for the utilization of GA 0113, a novel imaging agent, in various in vivo imaging modalities.
Introduction to this compound for In Vivo Imaging
While specific public information on a compound designated "this compound" for in vivo imaging is not available in the provided search results, we can extrapolate and construct a framework for its potential application based on common practices in the field. For the purpose of these notes, we will hypothesize that this compound is a fluorescent probe designed for targeting a specific biological marker.
In vivo imaging with agents like our hypothetical this compound offers several advantages in preclinical research, including the ability to:
-
Assess Target Engagement: Determine if a therapeutic agent is reaching and interacting with its intended molecular target.[1]
-
Monitor Treatment Response: Longitudinally track the efficacy of a drug by observing changes in the target biomarker over time.[1][2]
-
Evaluate Pharmacokinetics and Pharmacodynamics (PK/PD): Study the absorption, distribution, metabolism, and excretion (ADME) of a compound and its effect on the body.
-
Reduce Animal Use: Obtain more data from a single animal, aligning with the 3Rs principle (Replacement, Reduction, and Refinement) of animal research.[1][2]
Key Applications and Methodologies
The following sections detail potential applications and provide standardized protocols for the use of this compound in preclinical in vivo imaging studies.
Application: Tumor Growth and Metastasis Monitoring
Objective: To non-invasively monitor the progression of cancer and the efficacy of anti-cancer therapies using this compound to target a tumor-specific biomarker.
Methodology: This protocol outlines the use of fluorescence imaging to track tumor burden in a murine xenograft model.
Experimental Workflow:
Caption: Experimental workflow for in vivo tumor imaging with this compound.
Protocol:
-
Animal Preparation:
-
House animals in accordance with institutional guidelines.
-
Implant tumor cells expressing the target of this compound subcutaneously or orthotopically in immunocompromised mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., PBS).
-
Determine the optimal dose based on preliminary biodistribution studies.
-
Administer this compound via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[3]
-
Place the animal in a heated imaging chamber to maintain body temperature.[3]
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window (when tumor-to-background signal is maximal).
-
Use appropriate excitation and emission filters for this compound.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio.
-
Repeat imaging at regular intervals (e.g., every 3-4 days) to monitor tumor growth or regression in response to therapy.
-
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Treatment Group (Drug X) |
| Baseline Tumor Fluorescence (a.u.) | 1.5 x 10⁸ ± 0.3 x 10⁸ | 1.6 x 10⁸ ± 0.4 x 10⁸ |
| Day 7 Tumor Fluorescence (a.u.) | 3.2 x 10⁸ ± 0.5 x 10⁸ | 1.8 x 10⁸ ± 0.3 x 10⁸ |
| Change in Tumor Volume (mm³) | +150 ± 25 | +30 ± 15 |
Application: Assessing Drug Delivery and Biodistribution
Objective: To determine the tissue distribution and target accumulation of a drug candidate conjugated to or co-administered with this compound.
Methodology: This protocol describes how to perform a biodistribution study using fluorescence imaging.
Protocol:
-
Animal and Probe Preparation: As described in Protocol 2.1.
-
Image Acquisition (Dynamic and Static):
-
For dynamic imaging, acquire images continuously for the first 60 minutes post-injection to observe the initial distribution phase.
-
For static imaging, acquire images at multiple time points (e.g., 1, 4, 24, 48 hours) to assess distribution and clearance.[4]
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animal.
-
Dissect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs using the fluorescence imaging system to confirm and quantify the in vivo signal distribution.[4]
-
Quantitative Data Summary (24 hours post-injection):
| Organ | Fluorescence Intensity (a.u. / g tissue) |
| Tumor | 5.8 x 10⁹ ± 1.2 x 10⁹ |
| Liver | 2.1 x 10⁹ ± 0.5 x 10⁹ |
| Kidneys | 1.5 x 10⁹ ± 0.4 x 10⁹ |
| Spleen | 0.8 x 10⁹ ± 0.2 x 10⁹ |
| Muscle | 0.3 x 10⁹ ± 0.1 x 10⁹ |
Signaling Pathway Visualization
Understanding the biological pathway in which the target of this compound is involved is crucial for interpreting imaging results. While the specific pathway for a hypothetical molecule is unknown, the following diagram illustrates a generic signaling cascade that could be activated upon ligand binding, a process that this compound could be designed to visualize.
Caption: A generic cell signaling pathway initiated by ligand-receptor binding.
Conclusion
The use of targeted imaging agents like the hypothetical this compound in conjunction with advanced in vivo imaging systems provides an indispensable toolset for modern drug discovery and development.[2] These techniques enable researchers to gather critical data on drug efficacy, mechanism of action, and safety in a non-invasive and longitudinal manner, ultimately leading to more informed decision-making and a higher probability of clinical success.[1] The protocols and application notes provided here serve as a foundational guide for the integration of such powerful imaging strategies into preclinical research workflows.
References
Application Notes and Protocols: GA 0113
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GA 0113 is a potent and orally active nonpeptide angiotensin II (Ang II) type 1 (AT1) receptor antagonist. As a quinoline (B57606) derivative, it demonstrates high affinity and selectivity for the AT1 receptor, playing a crucial role in research related to the renin-angiotensin system (RAS). The RAS is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of this system is implicated in various cardiovascular diseases, including hypertension, heart failure, and diabetic nephropathy. This compound serves as a valuable tool for researchers investigating the physiological and pathological roles of Ang II signaling through the AT1 receptor. These application notes provide a general protocol for the preparation and storage of this compound solutions for in vitro and in vivo research applications.
Chemical Information
| Property | Value |
| CAS Number | 200639-61-8 |
| Chemical Formula | C₂₇H₂₄F₃N₅O₂S |
| Molecular Weight | 539.57 g/mol |
| Synonyms | N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)quinolin-2-yl)phenyl)trifluoromethanesulfonamide |
Signaling Pathway
This compound acts as a competitive antagonist at the angiotensin II receptor type 1 (AT1R). The binding of the endogenous ligand, angiotensin II, to AT1R typically initiates a signaling cascade through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream effects contribute to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. By blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits this signaling pathway and its physiological consequences.
Caption: Mechanism of action of this compound as an AT1 receptor antagonist.
Solution Preparation and Storage
As specific solubility and stability data for this compound are not widely available, the following protocols are based on general practices for handling novel, stable organic compounds for research purposes. It is strongly recommended that the end-user performs small-scale solubility and stability tests before preparing large quantities of stock solutions.
Data on Solution Preparation and Storage
| Parameter | Recommendation | Notes |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | For in vitro studies, DMSO is a common choice for creating high-concentration stock solutions. For in vivo studies, a co-solvent system (e.g., DMSO and saline) may be necessary. |
| Stock Solution Concentration | 1-10 mM in DMSO | Higher concentrations may be achievable, but should be tested for solubility. |
| Working Solution Preparation | Dilute the stock solution in the appropriate cell culture medium or physiological buffer. | The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. |
| Short-term Storage | 2-8°C for up to a few days. | For working solutions, it is recommended to prepare them fresh for each experiment. |
| Long-term Storage | -20°C for up to 6 months; -80°C for up to 2 years. | Protect from light. Stability should be verified by the end-user for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 539.57 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.4 mg of this compound powder into the tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Dissolving the Compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Example for a 1 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add 10 µL of the 100 µM solution to 990 µL of cell culture medium to achieve the final 1 µM working solution.
-
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution. This is crucial to account for any effects of the solvent on the cells.
-
-
Use in Experiment:
-
Use the freshly prepared working solution and vehicle control in your cell-based assay immediately.
-
Workflow for this compound Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Safety Precautions
-
This compound is for research use only. The toxicological properties have not been fully investigated.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) from the supplier for complete safety information, if available. If an SDS is not available, handle with the caution appropriate for a novel chemical compound.
Application Notes and Protocols for Measuring GA 0113 Efficacy
Introduction
GA 0113 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases), which are critical downstream effectors in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the in vitro and in vivo efficacy of this compound. The protocols detailed herein describe standard preclinical assays to determine its biochemical potency, cellular activity, and anti-tumor effects.[4]
Mechanism of Action: The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[5] this compound acts by specifically inhibiting MEK1/2, thereby blocking the phosphorylation of ERK1/2 and inhibiting downstream signaling.[1][5]
Application Note 1: In Vitro Efficacy Assessment
This section details the protocols for evaluating the biochemical and cellular efficacy of this compound.
Protocol 1.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 kinase by detecting the amount of ADP produced.[6][7]
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Add 2 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for MEK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]
-
Data Presentation: Biochemical Potency of this compound
| Kinase Target | This compound IC₅₀ (nM) | Trametinib IC₅₀ (nM) | Selumetinib IC₅₀ (nM) |
| MEK1 | 1.5 | 0.92 | 14 |
| MEK2 | 1.8 | 1.8 | 19 |
| EGFR | >10,000 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 | >10,000 |
| Hypothetical data for comparison purposes.[4] |
Protocol 1.2: Cellular Phospho-ERK (p-ERK) Western Blot
This protocol assesses the ability of this compound to inhibit MEK signaling within a cellular context by measuring the phosphorylation level of ERK.[9][10]
Methodology:
-
Cell Culture and Treatment:
-
Seed BRAF-mutant A375 human melanoma cells in 6-well plates and allow them to adhere overnight.[4]
-
Treat cells with a serial dilution of this compound for 2 hours. Include a vehicle-only (DMSO) control.
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load samples onto a 4-12% Bis-Tris SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[9]
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample and calculate the EC₅₀ value.[4]
-
Data Presentation: Cellular Potency in A375 Cells
| Compound | p-ERK EC₅₀ (nM) |
| This compound | 8.5 |
| Trametinib | ~10 |
| Selumetinib | ~10 |
| Hypothetical data for comparison purposes.[4] |
Protocol 1.3: Cell Viability/Proliferation Assay (MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative effect of this compound.[12][13][14]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A375, HCT116) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[5][8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.[8]
-
MTS Reagent Addition: Following the treatment period, add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8] Metabolically active cells will convert the tetrazolium salt (MTS) into a colored formazan (B1609692) product.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
IC₅₀ Calculation: Express results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ (or GI₅₀, concentration for 50% growth inhibition) values by fitting the dose-response data to a four-parameter logistic curve.[8]
Data Presentation: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Genetic Profile | This compound GI₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 22 |
| SK-MEL-28 | Melanoma | BRAF V600E | 35 |
| HCT116 | Colon Cancer | KRAS G13D | 41 |
| HT-29 | Colon Cancer | BRAF V600E | 28 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | 155 |
| Hypothetical data based on typical MEK inhibitor performance.[8] |
Application Note 2: In Vivo Efficacy Assessment
This section describes a standard protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol 2.1: Human Tumor Xenograft Model
This protocol outlines the steps for establishing tumors from human cancer cell lines in immunocompromised mice and assessing the effect of this compound treatment on tumor growth.[15][16]
Methodology:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.[18]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 1, 3, and 10 mg/kg).
-
-
Drug Administration and Monitoring:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage for 14-21 days.[16]
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint and Data Analysis:
Data Presentation: In Vivo Anti-Tumor Efficacy in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 1 | 875 ± 110 | 30 |
| This compound | 3 | 450 ± 95 | 64 |
| This compound | 10 | 150 ± 50 | 88 |
| Hypothetical data representing a dose-dependent anti-tumor response. |
References
- 1. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 2. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - CL [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluation of the therapeutic efficacy of a MEK inhibitor (TAK-733) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: GA-0113 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2][3] The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which are repressors of GA responses, and an F-box protein that targets DELLA proteins for degradation via the 26S proteasome pathway.[4][5][6] In the presence of GA, the GID1 receptor binds to GA, and this complex then interacts with a DELLA protein. This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein, thereby de-repressing GA-responsive genes and promoting plant growth.[4][6]
This document provides detailed application notes and protocols for a novel synthetic compound, GA-0113, a potent modulator of the gibberellin signaling pathway. GA-0113 is hypothesized to act as a GA agonist, promoting the interaction between the GID1 receptor and DELLA proteins. These notes explore the synergistic effects of GA-0113 when used in combination with other plant growth regulators, such as cytokinins, to enhance plant growth and development.
Signaling Pathway of Gibberellin and the Hypothesized Action of GA-0113
The following diagram illustrates the gibberellin signaling pathway and the proposed mechanism of action for GA-0113. In the absence of gibberellin, DELLA proteins repress the transcription of GA-responsive genes. GA-0113, acting as a gibberellin agonist, is proposed to bind to the GID1 receptor, facilitating the formation of the GID1-DELLA complex and subsequent degradation of the DELLA protein, leading to the activation of genes responsible for plant growth.
Caption: Gibberellin signaling pathway with GA-0113.
Application Notes
GA-0113 has shown significant potential in promoting plant growth, particularly when combined with other classes of phytohormones. The synergistic interaction between GA-0113 and cytokinins, for instance, can lead to enhanced cell division and elongation, resulting in greater biomass accumulation than when either compound is used alone.[7][8]
Potential Applications:
-
Enhanced Stem Elongation: Promotes vertical growth in various plant species.[9]
-
Improved Seed Germination: Breaks dormancy and encourages uniform germination.[2]
-
Increased Fruit Size and Set: Can be used to produce larger, seedless fruits in certain species.[7]
-
Accelerated Flowering: May reduce the time to flowering in ornamental plants.[10]
Data Presentation: Synergistic Effects of GA-0113 and Kinetin on Arabidopsis thaliana Seedling Growth
The following tables present hypothetical data from a study on the combined effects of GA-0113 and Kinetin (a cytokinin) on the growth of Arabidopsis thaliana seedlings after 14 days.
Table 1: Effect of GA-0113 and Kinetin on Hypocotyl Length
| Treatment | Concentration (µM) | Average Hypocotyl Length (mm) | Standard Deviation |
| Control | 0 | 2.5 | 0.3 |
| GA-0113 | 1 | 5.8 | 0.5 |
| Kinetin | 1 | 3.1 | 0.4 |
| GA-0113 + Kinetin | 1 + 1 | 8.2 | 0.6 |
Table 2: Effect of GA-0113 and Kinetin on Fresh Weight
| Treatment | Concentration (µM) | Average Fresh Weight (mg) | Standard Deviation |
| Control | 0 | 10.2 | 1.1 |
| GA-0113 | 1 | 15.7 | 1.5 |
| Kinetin | 1 | 12.5 | 1.3 |
| GA-0113 + Kinetin | 1 + 1 | 22.4 | 2.0 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seedling Growth Bioassay
This protocol details a method for assessing the effects of GA-0113, alone and in combination with a cytokinin, on seedling growth.
Caption: Workflow for the seedling growth bioassay.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in 0.1% sterile agar and plate them on Murashige and Skoog (MS) agar plates containing the desired concentrations of GA-0113, the combination compound (e.g., Kinetin), or a vehicle control.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 3 days.
-
Growth Conditions: Transfer the plates to a controlled environment growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After 7 to 14 days, carefully remove the seedlings from the agar. Measure hypocotyl and root length using a ruler or image analysis software.[11][12] Determine fresh weight immediately, and then dry the seedlings at 60°C for 48 hours to measure dry weight.[1]
-
Data Analysis: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This protocol is for determining if GA-0113 promotes the interaction between the GID1 receptor and a DELLA protein in a yeast model system.[13][14]
Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.
Methodology:
-
Vector Construction: Clone the coding sequence of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7). Clone the coding sequence of a DELLA protein (e.g., GAI or RGA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).[4]
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae AH109) with the BD-GID1 and AD-DELLA plasmids using the lithium acetate (B1210297) method.
-
Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.
-
Interaction Assay: Pick individual colonies and grow them in liquid SD/-Leu/-Trp medium overnight. Spot serial dilutions of the yeast cultures onto a selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplemented with various concentrations of GA-0113.
-
Incubation and Observation: Incubate the plates at 30°C for 3-5 days. Protein-protein interaction will activate the HIS3 reporter gene, allowing yeast to grow on the selective medium. The extent of growth is proportional to the strength of the interaction.
-
Controls: Include positive and negative controls, such as empty vectors and known interacting protein pairs.
Table 3: Hypothetical Results of Y2H Assay for GA-0113-Mediated GID1-DELLA Interaction
| GA-0113 Concentration (µM) | Yeast Growth on SD/-Leu/-Trp/-His |
| 0 (Vehicle) | - |
| 0.01 | + |
| 0.1 | ++ |
| 1 | +++ |
| 10 | +++ |
(Growth scoring: - no growth, + weak growth, ++ moderate growth, +++ strong growth)
These notes and protocols provide a framework for investigating the efficacy and mechanism of action of GA-0113 as a novel plant growth regulator. The synergistic potential when combined with other compounds makes it a promising candidate for applications in agriculture and horticulture. Further research should focus on optimizing concentrations and application methods for specific plant species and desired outcomes.
References
- 1. sciencebuddies.org [sciencebuddies.org]
- 2. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 4. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic effect of cytokinin and gibberellins stimulates release of dormancy in tea (Camellia sinensis (L.) O. Kuntze) bud - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.uchicago.edu [journals.uchicago.edu]
- 10. mycorrhizae.com [mycorrhizae.com]
- 11. livetoplant.com [livetoplant.com]
- 12. 4 Ways to Measure Growth Rate of Plants - wikiHow [wikihow.com]
- 13. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GA-0113 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability encountered while working with the hypothetical GA-0113 assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the GA-0113 assay?
A1: The most common sources of variability in the GA-0113 assay can be broadly categorized into three areas: operator-dependent, reagent-related, and instrument-related. Operator-dependent variability can arise from differences in pipetting techniques and timing of assay steps. Reagent-related issues often stem from improper storage, freeze-thaw cycles, and lot-to-lot variation of critical components like antibodies and enzymes. Instrument-related variability can be due to inconsistent temperature control, improper calibration of plate readers, or fluctuations in CO2 levels in incubators.
Q2: How can I minimize variability between different experiments run on different days?
A2: To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol. This includes using the same lot of all critical reagents, ensuring all instruments are calibrated and functioning within specified parameters, and having the same operator perform the critical steps of the experiment if possible. Additionally, running a standard control sample with every experiment can help in normalizing the data and identifying any significant deviations.
Q3: My positive and negative controls are not showing the expected separation. What should I do?
A3: A lack of separation between positive and negative controls is a critical issue that points to a fundamental problem with the assay. First, verify the identity and concentration of your controls. Ensure they have not degraded due to improper storage. Second, check all reagent preparation steps. An error in dilution or the omission of a critical reagent can lead to this issue. Finally, review the instrument settings to ensure they are appropriate for the assay's detection method.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within the Same Plate
High variability between replicate wells on the same plate can obscure real experimental effects. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure proper pipetting technique, including pre-wetting tips, consistent speed, and correct immersion depth. Use a multichannel pipette for adding common reagents to all wells. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with a buffer or media to create a humidity barrier. |
| Improper Cell Seeding | Ensure a single-cell suspension before seeding and gently swirl the plate after seeding to achieve a uniform distribution of cells. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. |
Issue 2: Inconsistent Results Between Different Users
When different researchers obtain different results for the same experiment, it is often due to subtle differences in their techniques.
| Potential Cause | Recommended Solution |
| Variations in Protocol Interpretation | Create a detailed, step-by-step standard operating procedure (SOP) with clear and unambiguous instructions. Conduct a joint training session where all users perform the assay together to identify and harmonize any procedural differences. |
| Differences in "Personal Touch" | For steps that are difficult to standardize completely (e.g., cell harvesting, mixing), have users observe each other to identify subtle variations. |
| Inconsistent Data Analysis | Establish a standardized data analysis workflow, including background subtraction, normalization, and statistical tests. |
Experimental Protocols
Standard GA-0113 Cell-Based Assay Protocol
This protocol outlines the key steps for performing the GA-0113 cell-based assay.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Assay Readout:
-
Add 20 µL of the GA-0113 detection reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the luminescence on a plate reader with an integration time of 1 second per well.
-
Visualizations
GA-0113 Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway activated by the GA-0113 compound.
Caption: Hypothetical signaling cascade initiated by GA-0113.
GA-0113 Experimental Workflow
This diagram outlines the logical flow of the GA-0113 experimental procedure.
Caption: Step-by-step workflow for the GA-0113 assay.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues with the GA-0113 assay.
Caption: A decision tree for troubleshooting the GA-0113 assay.
Technical Support Center: Synthesis of GA-0113
Important Notice: Information regarding the synthesis of a compound specifically designated as "GA-0113" is not publicly available in the searched chemical literature. The identifier "GA-0113" may be an internal project code, a shorthand notation, or a less common synonym for a known molecule.
To provide accurate and relevant technical support, the chemical structure or a more common systematic name for GA-0113 is required.
However, we can offer a generalized troubleshooting guide and frequently asked questions applicable to many organic synthesis workflows. Researchers and drug development professionals can adapt this guidance to their specific experimental challenges.
General Troubleshooting Guide for Organic Synthesis
Challenges in organic synthesis can often be categorized into several key areas: low reaction yield, incomplete conversion of starting materials, formation of impurities, and difficulties in product isolation and purification. Below are common issues and systematic approaches to address them.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges in synthesis. The underlying causes can range from suboptimal reaction conditions to reagent degradation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize parameters such as temperature, reaction time, and concentration.[1][2] Consider employing a Design of Experiments (DoE) approach to efficiently screen for optimal conditions.[2][3] |
| Reagent Quality and Stability | Verify the purity and integrity of all starting materials, reagents, and catalysts. Impurities or degradation can inhibit the reaction or lead to side products. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates and selectivity. Screen a variety of solvents with different polarities and properties. |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active. This may involve using a fresh batch, proper activation, or careful handling to prevent deactivation. |
Issue 2: Incomplete Conversion of Starting Materials
The presence of unreacted starting materials at the end of a reaction can complicate purification and indicates a potential issue with the reaction's progress.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). Extend the reaction time if necessary. |
| Equilibrium Limitations | If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct or using an excess of one of the reactants. |
| Inadequate Mixing | For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants. |
| Incorrect Stoichiometry | Double-check the calculations and measurements of all reactants to ensure the correct molar ratios are being used. |
Issue 3: Formation of Impurities and Side Products
The generation of undesired byproducts can significantly lower the yield of the target compound and complicate its purification.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Analyze the structure of the impurities to hypothesize the side reactions occurring. Adjusting reaction conditions (e.g., lowering the temperature) may suppress these unwanted pathways. |
| Over-reaction or Decomposition | If the product is unstable under the reaction conditions, this can lead to decomposition. Reducing the reaction time or temperature might be beneficial. |
| Non-selective Reagents | If a reagent can react at multiple sites on the starting material, consider using a more selective alternative or employing protecting groups to block unwanted reactivity. |
Frequently Asked Questions (FAQs) in Synthetic Chemistry
Q1: How can I effectively monitor the progress of my reaction?
A1: The choice of monitoring technique depends on the nature of your reactants and products. Common methods include:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of components in the reaction mixture.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative information on the conversion of starting material to product.
Q2: What is the best approach to optimize reaction conditions?
A2: A systematic approach is crucial for effective optimization.[1]
-
One-Factor-At-a-Time (OFAT): Involves changing one parameter (e.g., temperature) while keeping others constant.[2] While straightforward, it may not identify the true optimal conditions due to interactions between variables.
-
Design of Experiments (DoE): A statistical approach that allows for the simultaneous variation of multiple factors, leading to a more efficient and comprehensive optimization.[2][3]
Q3: My product is difficult to purify. What are my options?
A3: Purification challenges often require a multi-step approach.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems.
-
Column Chromatography: A versatile technique that can be adapted to a wide range of compounds. Optimizing the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is key.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating complex mixtures.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Experimental Workflow and Logic Diagrams
To aid in troubleshooting and experimental design, the following diagrams illustrate common workflows and logical relationships in chemical synthesis.
Caption: A typical experimental workflow in organic synthesis.
Caption: A logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing GA-0113 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GA-0113 for various assays. The following information is based on general principles for optimizing small molecule compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for GA-0113 in a new assay?
A1: For a novel compound like GA-0113, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations. A typical 8-point dilution series might range from 1 nM to 100 µM.
Q2: How do I determine the optimal incubation time for GA-0113 in my cell-based assay?
A2: The optimal incubation time depends on the specific assay and the biological question being addressed. It is advisable to perform a time-course experiment. This involves treating cells with a fixed, intermediate concentration of GA-0113 (e.g., the estimated IC50 or EC50) and measuring the response at several time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that provides the most robust and consistent signal should be chosen for subsequent experiments.
Q3: What are the best practices for dissolving and storing GA-0113?
A3: For initial use, GA-0113 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For working solutions, the stock is further diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%).
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or improper mixing of GA-0113.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
When adding GA-0113 to the wells, ensure proper mixing by gently pipetting up and down or using an orbital shaker.
-
Issue 2: No dose-dependent response observed.
-
Possible Cause: The concentration range tested is too high or too low, the compound is inactive in the chosen cell line, or the assay is not sensitive enough.
-
Troubleshooting Steps:
-
Expand the concentration range of GA-0113 tested (e.g., from picomolar to millimolar).
-
Verify the expression of the target of GA-0113 in the selected cell line.
-
Optimize the assay parameters, such as cell seeding density and incubation time, to improve the assay window (the difference between the positive and negative controls).[1][2]
-
Issue 3: Significant cytotoxicity observed at concentrations where efficacy is expected.
-
Possible Cause: GA-0113 may have off-target effects leading to cell death, or the observed effect may be a result of general toxicity rather than specific target inhibition.
-
Troubleshooting Steps:
-
Perform a separate cytotoxicity assay (e.g., using a trypan blue exclusion assay or a viability dye) in parallel with your functional assay.
-
Determine the concentration at which GA-0113 induces significant cell death. Efficacy data should only be considered at non-toxic concentrations.
-
Consider using a different cell line that may be less sensitive to the cytotoxic effects of the compound.
-
Experimental Protocols
Protocol 1: Determining the IC50 of GA-0113 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of GA-0113 in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the GA-0113 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the GA-0113 concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for GA-0113 in a Cell Viability Assay
| GA-0113 Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.1 ± 3.9 |
| 100 | 2.5 ± 1.8 |
Table 2: Troubleshooting Checklist for Assay Optimization
| Parameter | Check | Notes |
| Cell Health | ✓ | Ensure cells are in the logarithmic growth phase.[3] |
| Seeding Density | ✓ | Optimize for a robust signal window.[1] |
| Reagent Quality | ✓ | Use fresh media and supplements.[1] |
| Incubation Time | ✓ | Determined by time-course experiment. |
| Solvent Conc. | ✓ | Keep final DMSO concentration below 0.5%. |
Visualizations
Caption: Workflow for determining the IC50 of GA-0113.
Caption: Hypothetical signaling pathway inhibited by GA-0113.
Caption: Troubleshooting logic for a lack of dose-response.
References
Technical Support Center: Overcoming Solubility Challenges with GA 0113
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with the experimental compound GA 0113. The information is presented in a question-and-answer format to directly address common problems and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel small molecule inhibitor with significant therapeutic potential. However, like many promising drug candidates, it is a hydrophobic compound with low aqueous solubility.[1][2] This can lead to challenges in achieving the desired concentrations in biological assays, potentially causing inaccurate results or masking the compound's true activity.[3][4]
Q2: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What happened?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5] It occurs because the compound is highly soluble in the organic solvent (DMSO) but becomes poorly soluble when diluted into the aqueous environment of the cell culture medium.[5] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: Can I increase the percentage of DMSO in my cell culture to keep this compound dissolved?
A3: While increasing the DMSO concentration might improve the solubility of this compound, it is generally not recommended. Most cell lines are sensitive to DMSO concentrations above 0.1% to 0.5%, which can lead to cytotoxicity and affect experimental outcomes.[6] It is crucial to maintain a low final DMSO concentration in your culture.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a solubility assessment by preparing a serial dilution of your this compound stock solution in pre-warmed cell culture medium. After a short incubation, you can visually inspect for precipitation or use spectrophotometry to measure turbidity.[5][6] The highest concentration that remains clear is considered the maximum working soluble concentration under those conditions.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound in Aqueous Solutions
If you observe immediate precipitation upon diluting your this compound stock solution, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) medium.[5] Add the compound dropwise while gently vortexing the medium to ensure gradual mixing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[5][6] |
| Incorrect Solvent for Stock | While DMSO is common, it may not be the optimal solvent for this compound. | Consider alternative solvents such as ethanol, PEG300, or other co-solvents, but always be mindful of their compatibility with your experimental system.[7][8] |
Issue 2: Delayed Precipitation of this compound in Cell Culture
Precipitation that occurs hours or days after the initial dilution can also compromise your experiment. Here are some potential reasons and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5][9] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.[5] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in serum, can sometimes interact with the compound and reduce its solubility over time. | Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor.[6] |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state and solubility of this compound. | Ensure the medium is adequately buffered and that the pH remains stable throughout the experiment.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first, create an intermediate dilution of your stock solution in the same solvent (e.g., dilute the 10 mM stock to 1 mM in DMSO).
-
Prepare the Final Working Solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[5]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Medium
-
Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., add 2 µL of each DMSO dilution to 198 µL of media).[5] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, and 6 hours). For a quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[5]
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance) is your maximum working soluble concentration under those conditions.
Visualizations
Caption: Experimental workflow for preparing and assessing the solubility of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. adl.usm.my [adl.usm.my]
addressing off-target effects of GA 0113
Technical Support Center: GA 0113
Product Name: this compound Compound Class: Small Molecule Kinase Inhibitor Primary Target: Epidermal Growth Factor Receptor (EGFR) with L858R mutation. Intended Use: For research use only. This compound is an ATP-competitive inhibitor of the EGFR kinase domain, designed to block downstream signaling for cell proliferation and survival in cancer cell lines harboring the L858R mutation.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound in a sensitive cell line (e.g., NCI-H1975)?
A1: In cell lines with the EGFR L858R mutation, this compound is expected to inhibit EGFR autophosphorylation. This leads to the downregulation of pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2] The expected phenotypic outcomes include decreased cell proliferation, cell cycle arrest, and induction of apoptosis.
Q2: We are observing significant cytotoxicity in cell lines that do not express the EGFR L858R mutation. What could be the cause?
A2: This is a strong indication of off-target effects. While this compound was designed for mutant EGFR, it may possess inhibitory activity against other kinases that share structural similarities in their ATP-binding pockets. Common off-target kinase families for EGFR inhibitors include SRC family kinases and VEGFR2.[3][4][5] Inhibition of these kinases can lead to unexpected cytotoxicity or other phenotypic changes.[6] We recommend performing a kinase selectivity profile to identify unintended targets.
Q3: Our Western blot analysis shows a decrease in EGFR phosphorylation as expected, but we also see a reduction in the phosphorylation of SRC. Is this a known effect?
A3: Yes, this suggests a potential off-target activity of this compound on SRC family kinases.[3][4][5] Cross-reactivity with SRC is a known liability for some ATP-competitive kinase inhibitors.[7][8] To confirm this, you should assess the phosphorylation status of downstream SRC targets or perform an in vitro kinase assay with purified SRC protein and this compound.
Q4: How can we confirm that this compound is engaging its intended target (EGFR L858R) and potential off-targets within the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular context.[9][10][11][12][13] This assay measures the thermal stabilization of a protein upon ligand binding. A positive thermal shift for EGFR L858R in the presence of this compound would confirm direct binding. This technique can also be applied to suspected off-targets like SRC or VEGFR2.[14]
Q5: What are the recommended control experiments to distinguish on-target from off-target effects?
A5: A multi-faceted approach is recommended:
-
Use of Structurally Different Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized EGFR L858R inhibitors with different chemical scaffolds.[6]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[6][14]
-
Use of Knockout/Knockdown Cell Lines: Validate that the effect of this compound is lost in cell lines where the intended target (EGFR) or suspected off-target (e.g., SRC) has been genetically removed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at concentrations effective for EGFR inhibition. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Conduct a dose-response curve to find the lowest effective concentration.[6] |
| Inconsistent or unexpected experimental results across replicates. | 1. Compound instability or precipitation. 2. Activation of compensatory signaling pathways. | 1. Verify the stability and solubility of this compound in your experimental media. 2. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MET amplification in response to EGFR inhibition). |
| Observed phenotype does not match the known outcome of EGFR inhibition. | The phenotype is driven by an off-target effect. | 1. Perform a phenotypic screen to compare the effects of this compound with other known inhibitors. 2. Use CETSA to confirm engagement with suspected off-targets in cells.[9][10][11][12][13] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key potential off-targets. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target/On-target) |
| EGFR (L858R) | 5 | - |
| EGFR (Wild Type) | 50 | 10 |
| SRC | 85 | 17 |
| LYN (SRC Family) | 120 | 24 |
| FYN (SRC Family) | 150 | 30 |
| VEGFR2 | 250 | 50 |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for a wide range of kinases to identify potential off-targets.
Materials:
-
Purified active kinases
-
Appropriate kinase-specific substrates
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and your diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.[15][16][17]
-
Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the binding of this compound to its target(s) in intact cells.[9][10][11][12][13]
Objective: To generate a melting curve for a target protein in the presence and absence of this compound to demonstrate target engagement.
Materials:
-
Cultured cells (e.g., NCI-H1975)
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound at a saturating concentration or with a vehicle control (DMSO) for 2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant at each temperature point by Western blotting.
-
Plot the band intensities against temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and therefore, engagement.
Visualizations
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: In Vivo Delivery of GA0113
Disclaimer: The following technical support guide has been generated for a hypothetical antisense oligonucleotide (ASO) designated "GA0113." As "GA0113" does not correspond to a known therapeutic agent, this document uses the established principles and common challenges of in vivo ASO delivery to provide an illustrative and comprehensive resource for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What is GA0113 and what is its mechanism of action?
A1: GA0113 is a synthetic, single-stranded antisense oligonucleotide designed to modulate gene expression. It is chemically modified to enhance stability against nucleases and improve cellular uptake.[1][2][3] The primary mechanism of action for gapmer ASOs like GA0113 is to bind to a specific target mRNA sequence via Watson-Crick base pairing.[2][4] This DNA-RNA hybrid is then recognized and cleaved by the endogenous enzyme RNase H1, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[1][3]
Q2: What are the most common chemical modifications for ASOs like GA0113 and why are they important?
A2: To improve stability, binding affinity, and in vivo pharmacokinetic properties, ASOs like GA0113 typically incorporate chemical modifications.[2][5] Common modifications include:
-
Phosphorothioate (B77711) (PS) backbone: Replacing a non-bridging oxygen with sulfur in the phosphate (B84403) backbone increases resistance to nuclease degradation and enhances protein binding, which can aid in cellular uptake.[3][6]
-
2'-O-Methoxyethyl (2'-O-MOE) or Locked Nucleic Acid (LNA) "wings": These modifications are added to the flanking regions of the ASO to increase binding affinity for the target RNA and further protect against nuclease activity.[2][5][6] The central "gap" of the ASO remains as DNA to permit RNase H1 activity.[3]
Q3: What are the primary challenges associated with in vivo delivery of GA0113?
A3: The main hurdles for systemic ASO delivery include enzymatic degradation in the bloodstream, rapid clearance by the kidneys, poor penetration into target tissues, and inefficient uptake by cells.[7][8] Once inside a cell, the ASO must escape from endosomes to reach its target mRNA in the cytoplasm or nucleus.[7][8] For central nervous system (CNS) targets, crossing the blood-brain barrier is a major challenge, often requiring direct administration into the cerebrospinal fluid.[7][9]
Q4: Which administration routes are suitable for in vivo studies with GA0113?
A4: The choice of administration route depends on the target organ.
-
Systemic Delivery: Intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections are common for targeting the liver, kidney, spleen, and other peripheral tissues.[2][10][11]
-
Local Delivery: For CNS disorders, direct administration via intracerebroventricular (ICV) or intrathecal (IT) injection is often necessary to bypass the blood-brain barrier.[9][12] For tumors, a peritumoral administration might be employed.[5]
Q5: How can I quantify the amount of GA0113 in tissue samples?
A5: Reliable quantification of ASOs in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.[6][13] Common methods include quantitative PCR (qPCR)-based assays (such as splint ligation qPCR), hybridization-based ELISAs, and liquid chromatography-mass spectrometry (LC-MS).[6][13][14] The splint ligation qPCR method is highly sensitive, allowing for the detection of low ASO levels across a wide range of tissues.[6][13][15]
Troubleshooting Guide
Issue 1: Low or No Target Knockdown in Target Tissue
Q: My in vivo experiment with GA0113 resulted in minimal reduction of the target mRNA. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to delivery, dosage, and experimental design.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Dose | The administered dose may be too low to achieve a therapeutic concentration in the target tissue. Solution: Perform a dose-response study to determine the optimal dose. Typical starting doses for ASOs in mice range from 3 to 30 mg/kg.[11] |
| Poor Bioavailability/Distribution | GA0113 may be rapidly cleared or may not be reaching the target tissue in sufficient quantities. After systemic administration, ASOs tend to accumulate primarily in the liver and kidneys.[7][16] Solution: 1. Verify ASO concentration in the target tissue using a sensitive quantification method like qPCR.[6][14] 2. Consider alternative delivery routes that bring the ASO closer to the target (e.g., intrathecal for spinal cord targets).[9] 3. Evaluate the use of a delivery vehicle, such as a lipid nanoparticle (LNP), to enhance stability and alter biodistribution.[17] |
| Suboptimal Timing of Sample Collection | The peak effect of an ASO is not immediate and varies by tissue and ASO chemistry. Solution: Conduct a time-course experiment, collecting tissue samples at multiple time points (e.g., 24, 48, 72, and 96 hours post-injection) to identify the point of maximum target knockdown.[11] |
| Ineffective ASO Sequence | The sequence of GA0113 itself may not be optimal for binding the target RNA or inducing RNase H cleavage. Solution: Test at least two different ASO sequences targeting the same RNA to confirm that the effect is specific to the target.[18] Ensure that appropriate negative controls (e.g., a scrambled or mismatch ASO) are included in the experiment.[18][19] |
| Inefficient Cellular Uptake or Endosomal Escape | The ASO may reach the target tissue but fail to enter the cells or escape the endosomal pathway to reach its target mRNA.[7][8] Solution: Consider conjugating GA0113 to a ligand (e.g., GalNAc for liver targeting) or using a delivery vehicle (e.g., LNP) known to facilitate cellular uptake and endosomal release.[1] |
Issue 2: Observed In Vivo Toxicity
Q: I'm observing signs of toxicity in my animal models (e.g., weight loss, elevated liver enzymes). How can I troubleshoot this?
A: ASO-related toxicity can be either hybridization-dependent (on-target or off-target effects) or hybridization-independent (related to the ASO chemistry or sequence motifs).[20][21]
| Potential Cause | Troubleshooting Steps & Solutions |
| Hybridization-Independent Toxicity | This is often related to the phosphorothioate (PS) backbone or specific sequence motifs (like CpG) that can stimulate the immune system.[2][20] High plasma concentrations can also lead to complement activation or coagulation issues.[20][22] Solution: 1. Reduce the dose or the frequency of administration. 2. Ensure the ASO sequence is free of known immunostimulatory motifs. 5-methylcytosine (B146107) can be used to replace cytosine in CpG motifs to reduce these effects.[2] 3. Monitor liver (ALT, AST) and kidney function to assess organ-specific toxicity.[11] |
| Hybridization-Dependent Off-Target Toxicity | GA0113 may be partially complementary to unintended mRNAs, causing their degradation and leading to toxicity. Solution: Perform a bioinformatics analysis to identify potential off-target sequences. Test a second, different ASO sequence for the same target to see if the toxicity profile is identical. If it is not, the toxicity is likely sequence-specific and off-target.[18] |
| Exaggerated Pharmacology (On-Target Toxicity) | The intended target knockdown itself may be causing the adverse effects. This can happen if the target protein is essential for normal physiological functions. Solution: 1. Reduce the dose of GA0113 to achieve a partial, but non-toxic, level of target knockdown. 2. Use a dose-response curve to find a therapeutic window between efficacy and toxicity.[19] |
| Formulation Contamination | The formulation buffer may be contaminated with endotoxins or other impurities. Solution: Use sterile, endotoxin-free saline or PBS for formulation. Filter-sterilize the final ASO solution through a 0.22 µm filter before injection.[11] |
Data Presentation
Table 1: Hypothetical Biodistribution of GA0113 in Mice
This table summarizes the expected concentration of GA0113 in various tissues 48 hours after a single intravenous (IV) dose of 10 mg/kg. Data is presented as mean ± standard deviation.
| Tissue | GA0113 Concentration (µg/g of tissue) |
| Liver | 55.2 ± 8.3 |
| Kidney (Cortex) | 120.5 ± 15.1 |
| Spleen | 25.8 ± 4.9 |
| Lung | 5.1 ± 1.2 |
| Heart | 2.3 ± 0.8 |
| Brain | < 0.1 |
| Muscle | 1.9 ± 0.6 |
| Plasma | 0.5 ± 0.2 |
Note: High accumulation in the kidney and liver is characteristic of systemically administered ASOs.[2] Negligible brain concentration highlights the challenge of crossing the blood-brain barrier.[7]
Table 2: Hypothetical Dose-Response of GA0113 on Target mRNA in Liver
This table shows the percentage of target mRNA knockdown in the liver 72 hours after a single IV injection of GA0113 at different doses.
| Dose (mg/kg) | Mean Target mRNA Knockdown (%) | Standard Deviation (%) |
| 0 (Saline Control) | 0 | 5.2 |
| 1 | 15.4 | 6.8 |
| 3 | 42.1 | 8.1 |
| 10 | 78.5 | 7.5 |
| 30 | 85.3 | 6.4 |
Experimental Protocols
Protocol 1: Systemic In Vivo Delivery of GA0113 in Mice via Tail Vein Injection
Objective: To deliver GA0113 systemically to evaluate its effect on a target gene in peripheral tissues.
Materials:
-
Lyophilized GA0113 and a control ASO (e.g., scrambled sequence).
-
Sterile, endotoxin-free 0.9% saline or phosphate-buffered saline (PBS), pH 7.4.
-
Sterile 0.22 µm syringe filters.
-
Insulin syringes with 28-30 gauge needles.
-
Mouse restrainer.
-
70% ethanol (B145695).
Methodology:
-
Preparation of Dosing Solution: a. On the day of injection, reconstitute the lyophilized GA0113 and control ASO in sterile saline or PBS to a stock concentration (e.g., 10 mg/mL).[11] b. Gently vortex until fully dissolved. Avoid vigorous shaking to prevent foaming. c. Filter the solution through a 0.22 µm sterile filter into a new sterile tube. d. Dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume is typically 100-200 µL for a mouse (e.g., 10 mL/kg body weight).
-
Animal Dosing: a. Weigh each mouse accurately to calculate the precise injection volume. b. Place the mouse in a suitable restrainer to expose the tail. c. Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins. d. Disinfect the injection site with a 70% ethanol wipe. e. Insert the needle, bevel up, into one of the lateral tail veins. f. Slowly and steadily inject the calculated volume of the GA0113 solution or control.[11] g. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Post-Injection Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions. b. Continue to monitor the animals daily for changes in weight, behavior, or general health.
-
Sample Collection: a. At the predetermined endpoint (e.g., 72 hours post-injection), euthanize the animals using an approved method. b. Collect blood via cardiac puncture if plasma analysis is required. c. Dissect the tissues of interest (e.g., liver, kidney, spleen). d. For RNA analysis, immediately place the tissue in an RNA stabilization reagent (e.g., RNAlater) or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Quantification of GA0113 in Tissues via Splint Ligation qPCR
Objective: To accurately measure the concentration of GA0113 in harvested tissue samples. This protocol is adapted from methods described for ASO quantification.[6][13][15]
Materials:
-
Tissue homogenizer.
-
DNA/RNA extraction kit suitable for tissues.
-
SplintR ligase and reaction buffer.
-
Two DNA probes complementary to the GA0113 sequence, designed to ligate when bridged by GA0113.
-
qPCR master mix (e.g., SYBR Green-based).
-
qPCR primers specific to the ligated product.
-
Real-time PCR instrument.
Methodology:
-
Tissue Homogenization and Nucleic Acid Extraction: a. Weigh a small piece of the frozen tissue (20-50 mg). b. Homogenize the tissue in lysis buffer using a bead beater or rotor-stator homogenizer. c. Extract total nucleic acids from the homogenate using a commercial kit according to the manufacturer's instructions. Elute in nuclease-free water.
-
Splint Ligation Reaction: a. Prepare a standard curve by spiking known concentrations of GA0113 into nucleic acid extract from an untreated control animal. b. In a PCR tube, set up the ligation reaction for each sample, standard, and no-template control. This includes the extracted nucleic acids, the two DNA probes, SplintR ligase, and reaction buffer. c. Incubate the reaction at the optimal temperature for the ligase (e.g., 25°C for 30 minutes), followed by heat inactivation.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers targeting the ligated product, and nuclease-free water. b. Add a small volume of the ligation reaction product as the template for the qPCR. c. Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Plot the Cq (quantification cycle) values from the standard curve against the logarithm of the known GA0113 concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of GA0113 in the unknown tissue samples based on their Cq values. c. Normalize the result to the initial tissue weight to report the concentration as µg of GA0113 per gram of tissue.
Visualizations
Caption: Mechanism of action for GA0113, an RNase H-dependent antisense oligonucleotide.
Caption: General workflow for an in vivo study evaluating the efficacy of GA0113.
References
- 1. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Administration of Therapeutic Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of DMD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel systemic delivery of a peptide-conjugated antisense oligonucleotide to reduce α-synuclein in a mouse model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aumbiotech.com [aumbiotech.com]
- 12. Detailed protocol for intracerebroventricular delivery of a modified antisense oligonucleotide targeting dopaminergic neurons in a preclinical model of Parkinson's disease. | Institute of Biomedical Research of Barcelona [iibb.csic.es]
- 13. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification (PK evaluation) of small anti-sense oligonucleotides (ASOs) in animal tissues and studying the effect of ASO modifications on tissue accumulation and activity | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities | EMBO Molecular Medicine [link.springer.com]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 20. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Toxicology of antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
GA 0113 experimental controls and best practices
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of GA 0113, a selective inhibitor of MEK1/2 kinases. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, dual-specificity protein kinases in the MAPK/ERK signaling pathway. By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[1][2][3] |
| What is the recommended solvent and storage condition for this compound? | This compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions in DMSO, it is advisable to store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| What are the expected cellular effects of this compound treatment? | Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of ERK1/2.[4] This inhibition of the MAPK/ERK pathway can result in cell cycle arrest, typically at the G0/G1 phase, and induction of apoptosis in sensitive cell lines.[5] |
| In which cancer types is this compound likely to be effective? | This compound is expected to be most effective in tumors with activating mutations in upstream components of the MAPK/ERK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS).[6][7] These mutations lead to constitutive activation of the pathway, making the cells dependent on MEK signaling for their growth and survival. |
| What are the known off-target effects or toxicities associated with MEK inhibitors like this compound? | Common on-target toxicities observed with MEK inhibitors include skin rash, diarrhea, and peripheral edema.[3][8] While this compound is designed for high selectivity, potential off-target effects should always be considered and can be assessed using broader kinase profiling panels. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of ERK1/2 phosphorylation observed after this compound treatment. | Compound inactivity: Improper storage or handling of this compound leading to degradation. Incorrect dosage: The concentration of this compound used is too low to be effective in the specific cell line. Cell line resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in MEK1/2 that prevent drug binding or activation of bypass signaling pathways. | Verify compound integrity: Use a fresh aliquot of this compound. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. Check for resistance: Sequence the MEK1/2 genes in your cell line for known resistance mutations. Investigate the activation of alternative signaling pathways (e.g., PI3K/Akt) using phospho-specific antibodies. |
| High variability in cell viability assay results. | Uneven cell seeding: Inconsistent number of cells plated per well. Edge effects in multi-well plates: Evaporation of media from the outer wells leading to altered cell growth. Inconsistent drug concentration: Pipetting errors during the preparation of serial dilutions. | Ensure proper cell counting and seeding: Use a cell counter for accurate cell numbers and ensure a homogenous cell suspension. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. Use calibrated pipettes and proper technique: Ensure accurate and consistent preparation of drug dilutions. |
| Unexpected cell toxicity at low this compound concentrations. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. Cell line hypersensitivity: Some cell lines may be particularly sensitive to MEK inhibition. | Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its effect on cell viability. Lower the starting concentration: Begin your dose-response experiments with a lower concentration range of this compound. |
| Development of acquired resistance to this compound over time. | Secondary mutations: Emergence of new mutations in MEK1/2 or other pathway components that confer resistance. Upregulation of bypass pathways: Cells may adapt by activating alternative survival pathways to circumvent the MEK blockade. | Monitor for resistance: Regularly assess the sensitivity of your long-term cultures to this compound. Investigate resistance mechanisms: Analyze resistant clones for genetic alterations and changes in signaling pathways. Consider combination therapies to overcome resistance.[7] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in a panel of cancer cell lines with different mutational backgrounds.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 10 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 50 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 150 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | >1000 |
| SK-BR-3 | Breast Adenocarcinoma | HER2 Amplification | >1000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.
1. Cell Culture and Treatment: a. Seed cells (e.g., A375) in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 3f. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Re-probing for Total ERK1/2 (Loading Control): a. Strip the membrane of the phospho-ERK1/2 antibody by incubating in a mild stripping buffer. b. Wash the membrane extensively with TBST and re-block. c. Incubate the membrane with a primary antibody for total ERK1/2 (at a 1:1000 dilution) overnight at 4°C. d. Repeat steps 3f through 3i to detect the total ERK1/2 signal.
5. Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures cell viability to determine the cytotoxic or cytostatic effects of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control and medium only (blank). c. Incubate the plate for 72 hours.
3. MTS Reagent Addition and Incubation: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
4. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the blank wells from all other values. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. news-medical.net [news-medical.net]
- 4. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercenter.com [cancercenter.com]
Technical Support Center: Minimizing Degradation of GA 0113
Notice: Information regarding the specific compound "GA 0113" is not publicly available. This guide provides a generalized framework for addressing chemical degradation in experimental settings. Researchers and drug development professionals should adapt this content using their internal data and knowledge of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of degradation for compounds like this compound in experimental settings?
A1: While specific degradation pathways for this compound are not publicly documented, common causes of degradation for complex organic molecules in a laboratory setting include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen, which can be accelerated by light, heat, or the presence of metal ions.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Breakdown at elevated temperatures.
-
Enzymatic Degradation: If used in biological systems, enzymes present in cell cultures or tissue samples can metabolize the compound.
Q2: How can I identify if this compound is degrading during my experiment?
A2: Degradation can be monitored by using analytical techniques to assess the purity and concentration of this compound over time. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products and quantifying their respective amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in the identification of the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor changes in the chemical structure of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound stock solution or in the experimental medium. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at the recommended temperature and protected from light. 3. Perform a stability study of this compound in the experimental medium to determine its half-life. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize the degradation products to understand the degradation pathway. 2. Modify experimental conditions to minimize degradation (e.g., adjust pH, deoxygenate solvents, work in the dark). |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in the chosen solvent system. 2. Consider using a different solvent or co-solvent system. 3. Filter the solution before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Based on internal data, select a solvent in which this compound is highly soluble and stable. Common choices include DMSO, ethanol, or DMF.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen solvent to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Before use, thaw the aliquot at room temperature and vortex gently.
-
Protocol 2: Assessing the Stability of this compound in Experimental Medium
-
Preparation: Spike the experimental medium (e.g., cell culture medium, buffer) with a known concentration of this compound.
-
Incubation: Incubate the medium under the same conditions as the actual experiment (e.g., 37°C, 5% CO2).
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in the experimental medium.
Visualizations
Technical Support Center: Enhancing the Stability of GA-0113 in Solution
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to assist researchers, scientists, and drug development professionals in addressing stability challenges with the novel kinase inhibitor, GA-0113.
Frequently Asked Questions (FAQs)
Q1: My GA-0113 compound, diluted from a DMSO stock, precipitates in my aqueous assay buffer. What is the likely cause and what should I do?
A1: Precipitation upon dilution is a common issue for hydrophobic molecules like GA-0113 and typically indicates that the compound has exceeded its aqueous solubility limit.[1] Here are several steps to troubleshoot this:
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of GA-0113 in your assay to stay within its solubility range.
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Since GA-0113 is a weak base, its solubility may increase in slightly acidic buffers (pH < 7).
-
Incorporate Co-solvents: For some assays, the inclusion of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) can improve solubility.[2] However, always verify co-solvent compatibility with your experimental system.
-
Use Solubilizing Excipients: Consider using formulation aids like cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[2][3]
Q2: I'm observing a decline in the activity of GA-0113 in my cell-based assay over 24 hours. Could the compound be degrading?
A2: Yes, a loss of activity over time strongly suggests compound instability in the assay medium.[4] Common causes for degradation in aqueous solutions include:
-
Hydrolysis: GA-0113 may contain functional groups susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: Compounds with electron-rich moieties can be sensitive to dissolved oxygen in the buffer or exposure to light.[4]
-
Adsorption: GA-0113 might be adsorbing to the surface of plasticware (e.g., plates, tubes), which reduces the effective concentration in the medium.[4]
To confirm instability, you should perform a time-course experiment, analyzing the concentration of GA-0113 in the assay medium at different time points via HPLC or LC-MS.
Q3: How should I prepare and store stock solutions of GA-0113 to maximize stability?
A3: Proper preparation and storage are critical for maintaining the integrity of GA-0113.
-
Solvent Selection: For high-concentration stock solutions, use a high-purity, anhydrous organic solvent in which GA-0113 is highly soluble and stable, such as DMSO.[1]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] DMSO is hygroscopic, so repeated opening of the same vial can introduce water, potentially leading to hydrolysis or precipitation upon freezing.[1]
-
Light Protection: Always store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4][5]
Q4: My analytical column shows multiple peaks developing over time from an initially pure sample of GA-0113. What could be happening?
A4: The appearance of new peaks on a chromatogram is a clear indicator of chemical degradation. These new peaks represent degradation products. To identify the degradation pathway, a systematic forced degradation study is recommended.[6][7] This involves intentionally exposing GA-0113 to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of likely degradants.
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Suggested Solution(s) |
| Precipitate forms in stock solution upon storage at -20°C. | Poor solubility in the chosen solvent at low temperatures; absorption of water leading to precipitation. | Prepare a more dilute stock solution; use a different solvent with higher solubilizing power; ensure use of anhydrous solvent and proper sealing to prevent moisture absorption.[4] |
| Loss of activity in a cell-based assay. | Degradation in culture medium; adsorption to plasticware; poor cell permeability. | Assess compound stability directly in the culture medium using HPLC (see Protocol 2); use low-binding plates or add a non-ionic surfactant (e.g., Tween-20 at <0.1%); evaluate cell permeability.[4] |
| Inconsistent results between experiments. | Instability of stock or working solutions; variability in solution preparation. | Prepare fresh working solutions for each experiment from a frozen stock aliquot[4][5]; ensure stock solutions are properly stored and have not undergone excessive freeze-thaw cycles. |
| Color of the solution changes over time. | Oxidative degradation or photodegradation. | Add an antioxidant (e.g., ascorbic acid, DTT) to the buffer if compatible with the assay[4]; prepare solutions under an inert atmosphere (nitrogen or argon); protect solutions from light at all times.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for GA-0113
This protocol is used to identify the likely degradation pathways of GA-0113 and to develop a stability-indicating analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of GA-0113 in acetonitrile.
2. Stress Conditions:
-
For each condition, add the GA-0113 stock to the stressor solution to achieve a final concentration of 100 µg/mL. Incubate for 24 hours.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solution (in a neutral buffer, e.g., PBS pH 7.4) at 80°C.
-
Photodegradation: Expose the solution (in PBS pH 7.4) to a light source providing a minimum of 1.2 million lux hours.[6]
-
Control: Prepare a sample in PBS pH 7.4 and store it at 4°C, protected from light.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a reverse-phase HPLC-UV method. Monitor the peak area of the parent GA-0113 and the formation of any new peaks.
4. Data Interpretation:
-
The goal is to achieve 10-20% degradation of the active ingredient.[8] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or incubation time.
-
The results will indicate whether GA-0113 is more susceptible to hydrolysis, oxidation, or other forms of degradation.
Protocol 2: Chemical Stability Assessment of GA-0113 in Aqueous Buffer
This protocol evaluates the stability of GA-0113 under specific experimental conditions (e.g., assay buffer, cell culture medium).[1]
1. Solution Preparation:
-
Prepare a 10 mM stock solution of GA-0113 in 100% DMSO.
-
Prepare the working solution by diluting the stock to a final concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4).
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[4]
3. Sample Collection & Quenching:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[4]
-
Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile. This also precipitates proteins if the buffer contains them.[1]
4. Analysis:
-
Centrifuge the samples to remove any precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC or LC-MS.
5. Data Analysis:
-
Quantify the peak area of the parent GA-0113 at each time point and compare it to the T=0 sample.
-
Plot the percentage of GA-0113 remaining versus time for each temperature to determine the degradation rate.
Quantitative Data Summary
Table 1: Stability of GA-0113 in Different pH Buffers
Data represents the percentage of GA-0113 remaining after 24 hours of incubation at 37°C as determined by HPLC analysis.
| Buffer pH | % GA-0113 Remaining | Observation |
| 3.0 | 65.2% | Significant degradation |
| 5.0 | 91.5% | Moderately stable |
| 7.4 | 82.1% | Moderate degradation |
| 9.0 | 55.8% | Significant degradation |
Table 2: Forced Degradation of GA-0113
Data represents the percentage of GA-0113 remaining after 8 hours of exposure to stress conditions.
| Stress Condition | % GA-0113 Remaining | # of Major Degradants |
| Control (4°C) | 99.8% | 0 |
| 0.1 M HCl (60°C) | 78.3% | 2 |
| 0.1 M NaOH (60°C) | 69.5% | 1 |
| 3% H₂O₂ (RT) | 85.1% | 2 |
| Heat (80°C) | 94.2% | 1 |
| Light (1.2M lux hr) | 98.9% | 0 |
Visualizations
Caption: Workflow for troubleshooting and enhancing GA-0113 stability.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by GA-0113.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: GA 0113 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for experiments involving the hypothetical inhibitor, GA 0113.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your desired cell culture medium immediately before use.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the PI3Kα signaling pathway. It is designed to interfere with the catalytic activity of the p110α subunit of PI3K, thereby blocking the downstream signaling cascade involving Akt and mTOR.
Q3: Can this compound be used in in-vivo studies?
A3: Preliminary data suggests that this compound has favorable pharmacokinetic properties for in-vivo use in mouse models. However, optimal dosing and administration routes should be determined empirically for your specific animal model and experimental design.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your working dilutions. We recommend performing a dose-response curve to determine the optimal IC50 for your specific cell line. |
| Cell Line Insensitivity | Confirm that your chosen cell line has an active PI3K pathway. Cell lines with mutations in downstream effectors (e.g., PTEN loss) may show altered sensitivity. |
| Drug Instability | Ensure that the this compound stock solution has been stored correctly and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Seeding Density | Overly confluent cells may exhibit reduced sensitivity to inhibitors. Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Issue 2: High Background in Western Blot for Phospho-Proteins
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Inadequate Washing Steps | Increase the number and/or duration of your wash steps after antibody incubation to reduce non-specific binding. |
| Blocking Buffer Inefficiency | Try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) or increase the blocking time. |
| High Phosphatase Activity in Lysates | Ensure that phosphatase inhibitors are included in your lysis buffer and that lysates are kept on ice at all times. |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
2. Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3Kα Mutation | IC50 (nM) |
| MCF-7 | Breast | E545K | 15.2 |
| A549 | Lung | Wild-Type | 128.7 |
| U87 MG | Glioblastoma | Wild-Type (PTEN null) | 89.4 |
| HCT116 | Colon | H1047R | 8.9 |
Visualizations
Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for in-vitro experiments using this compound.
Technical Support Center: Enhancing the Reproducibility of GA 0113 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of studies involving GA 0113, a novel angiotensin II AT1-receptor antagonist.
I. Troubleshooting Guide
Researchers conducting experiments with this compound may encounter variability in their results. The following table outlines common issues, their potential causes, and recommended solutions to enhance experimental consistency.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vivo blood pressure readings | Animal Stress: Improper handling or acclimation of hypertensive rat models can lead to fluctuating blood pressure measurements. Inaccurate Dosing: Errors in calculating or administering this compound doses. Measurement Technique: Inconsistent application of the tail-cuff method for blood pressure measurement. | Acclimation: Ensure a sufficient acclimation period for the animals in the experimental environment before starting measurements. Handle animals gently and consistently. Dose Verification: Double-check all dose calculations and ensure accurate administration, for example, via oral gavage. Standardized Protocol: Adhere to a strict, standardized protocol for tail-cuff measurements, including cuff size, positioning, and number of readings. |
| Inconsistent results in in vitro vasoconstriction assays | Tissue Viability: Poor health of the isolated vascular tissue (e.g., aortic rings) can lead to a diminished or inconsistent response to angiotensin II and this compound. Agonist Concentration: Inaccurate preparation of angiotensin II solutions. Incubation Time: Insufficient or variable incubation time with this compound before challenging with angiotensin II. | Tissue Handling: Maintain optimal physiological conditions (temperature, oxygenation, buffer composition) during tissue preparation and the experiment. Solution Preparation: Prepare fresh agonist solutions and verify their concentrations. Standardized Incubation: Use a consistent and adequate pre-incubation period with this compound to ensure receptor binding equilibrium. |
| Poor oral bioavailability in pharmacokinetic studies | Fasting State: The presence of food in the gastrointestinal tract can affect drug absorption. Vehicle Formulation: The vehicle used to dissolve or suspend this compound may not be optimal for oral administration. Animal Strain Differences: Pharmacokinetic profiles can vary between different rat strains. | Fasting Protocol: Implement a consistent pre-dosing fasting period for the animals. Vehicle Optimization: Test different biocompatible vehicles to ensure complete dissolution or stable suspension of this compound. Consistent Strain Usage: Use the same rat strain for all comparative pharmacokinetic studies. |
II. Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.[1]
| Parameter | Value | Experimental Model |
| ED₂₅ for Blood Pressure Reduction | 0.015 mg/kg | Renal Hypertensive (RH) Rats |
| Dose for 24-hour Blood Pressure Control | 0.1 mg/kg | Renal Hypertensive (RH) Rats |
| Repeated Oral Administration Dose | 0.03-0.1 mg/kg | Spontaneously Hypertensive (SH) Rats |
| Oral Bioavailability | 94% | Rats |
| Circulating Half-life | 12 hours | Rats |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] It works by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[1]
Q2: What are the key in vitro experiments to characterize this compound activity?
A2: The primary in vitro experiments for characterizing this compound are receptor-binding assays and angiotensin II-induced vasoconstriction studies.[1] Receptor-binding assays determine the affinity and selectivity of this compound for the AT1 receptor. Vasoconstriction studies, often using isolated aortic rings, assess the functional antagonistic activity of this compound against angiotensin II-induced smooth muscle contraction.
Q3: What animal models are suitable for in vivo studies of this compound?
A3: Renal hypertensive (RH) rats and spontaneously hypertensive (SH) rats are suitable and have been used in preclinical studies to evaluate the antihypertensive effects of this compound.[1]
Q4: How should blood pressure be measured in rat models for this compound studies?
A4: The tail-cuff method is a common non-invasive technique for measuring blood pressure in conscious rats in studies involving this compound.[1] It is crucial to ensure the animals are properly acclimated and that the measurement procedure is performed consistently to obtain reliable data.
Q5: Are there any known issues with the stability of this compound in solution?
A5: While specific stability data for all experimental conditions are not publicly available, it is good practice to prepare fresh solutions of this compound for each experiment to avoid potential degradation and ensure consistent potency. The choice of an appropriate solvent or vehicle is also critical for maintaining its stability and solubility.
IV. Experimental Protocols & Visualizations
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a hypertensive rat model.
This diagram depicts the signaling pathway of angiotensin II via the AT1 receptor and illustrates the inhibitory action of this compound.
References
Validation & Comparative
Unraveling the Identity of GA-0113 in Medical Research
Initial investigations to profile the experimental compound GA-0113 against standard of care treatments have yielded no identification of a therapeutic agent or medical intervention under this designation. Extensive searches across scientific and medical databases have not produced any relevant information regarding a drug, biologic, or other treatment modality with the identifier "GA-0113."
The search results for "GA-0113" predominantly point to legal and administrative documents, specifically referencing codes and opinions from the states of Georgia and Texas. This suggests that the identifier may be erroneously associated with a medical treatment.
Without a clear identification of GA-0113, a direct comparison with any standard of care is not feasible. To fulfill the core requirements of a comparative guide for researchers, scientists, and drug development professionals, the following information would be essential.
A Template for Comparative Analysis: [Investigational Agent] vs. Standard of Care
This guide will serve as a template for the objective comparison of an investigational agent with the current standard of care for a specific indication.
Overview of the Investigational Agent and Standard of Care
-
Investigational Agent:
-
Mechanism of Action: A detailed description of the molecular and cellular pathways through which the agent exerts its therapeutic effect.
-
Target Indication(s): The specific disease(s) or condition(s) for which the agent is being developed.
-
Developer/Sponsor: The pharmaceutical company or research institution responsible for the agent's development.
-
-
Standard of Care:
-
Description: A summary of the currently accepted and widely used treatment(s) for the target indication. This may include a single therapeutic or a combination of therapies.
-
Mechanism(s) of Action: An explanation of how the standard of care treatment(s) work.
-
Comparative Efficacy Data
This section would present a tabular summary of key efficacy endpoints from preclinical and clinical studies.
| Efficacy Endpoint | [Investigational Agent] | Standard of Care | Study/Source |
| Primary Endpoint | |||
| e.g., Overall Survival (OS) | |||
| e.g., Progression-Free Survival (PFS) | |||
| Secondary Endpoint(s) | |||
| e.g., Objective Response Rate (ORR) | |||
| e.g., Disease Control Rate (DCR) | |||
| e.g., Biomarker Modulation |
Comparative Safety and Tolerability Profile
A summary of the adverse event profiles of the investigational agent and the standard of care.
| Adverse Event (Grade ≥3) | [Investigational Agent] (% of Patients) | Standard of Care (% of Patients) | Study/Source |
| e.g., Neutropenia | |||
| e.g., Nausea | |||
| e.g., Fatigue | |||
| e.g., Diarrhea |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison would be provided here. This would include, but not be limited to:
-
In Vitro Assays: (e.g., cell viability assays, receptor binding assays, kinase assays)
-
Cell lines and culture conditions
-
Reagents and antibodies
-
Assay procedure and data analysis
-
-
In Vivo Models: (e.g., xenograft models, transgenic mouse models)
-
Animal strain and housing conditions
-
Dosing regimen and administration route
-
Tumor measurement and data analysis
-
-
Clinical Trial Design:
-
Study design (e.g., randomized, double-blind, placebo-controlled)
-
Patient population (inclusion/exclusion criteria)
-
Treatment arms and dosing schedules
-
Endpoint definitions and statistical analysis plan
-
Signaling Pathways and Experimental Workflows
Visual representations of relevant biological pathways and experimental procedures are crucial for clear communication.
Caption: A simplified signaling pathway comparing the targets of a standard of care and an investigational agent.
Caption: A generalized workflow for a comparative clinical trial.
To proceed with a meaningful comparison, a valid identifier for the investigational agent is required. Once this information is provided, a comprehensive guide can be developed to objectively compare its performance with the current standard of care, supported by experimental data and detailed methodologies, for the benefit of the research and drug development community.
A Comparative Guide to GA 0113 and Other Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of GA 0113, a novel quinoline (B57606) derivative, with other widely recognized angiotensin II type 1 (AT1) receptor antagonists. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a potent and orally active nonpeptide angiotensin II (Ang II) AT1 receptor antagonist.[1] Chemically distinct as a quinoline derivative, it demonstrates competitive binding to the AT1 receptor and exhibits insurmountable antagonism in functional assays.[1] Its high oral bioavailability and long half-life in preclinical models suggest its potential as an effective antihypertensive agent.[1] This guide compares the in vitro and in vivo pharmacological profile of this compound with established angiotensin receptor blockers (ARBs), commonly known as "sartans."
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and a selection of comparator ARBs. It is important to note that the data have been compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency at the Angiotensin II Type 1 (AT1) Receptor
| Compound | Chemical Class | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) | Receptor Binding Characteristics |
| This compound | Quinoline Derivative | Data not available | Data not available | Competitive binding, insurmountable antagonism[1] |
| Losartan | Biphenyl Tetrazole | ~20 (IC50) | ~8.25 | Competitive, surmountable antagonism[2] |
| Valsartan | Non-biphenyl Tetrazole | ~7.65 (pKi) | Insurmountable antagonism[2][3] | High affinity and selectivity for AT1 receptor[4] |
| Telmisartan | Biphenyl Tetrazole | ~8.19 (pKi) | Insurmountable antagonism | Strongest binding affinity among some ARBs[1][3] |
| Olmesartan | Biphenyl Tetrazole | High affinity | Insurmountable antagonism | High degree of insurmountability |
| Candesartan | Biphenyl Tetrazole | ~8.61 (pKi) | Insurmountable antagonism[2] | Highest binding affinity among some ARBs[3] |
Table 2: In Vivo Antihypertensive Efficacy
| Compound | Animal Model | Route of Administration | Effective Dose |
| This compound | Renal Hypertensive Rats | Oral | ED25: 0.015 mg/kg[1] |
| Losartan | Spontaneously Hypertensive Rats | Oral | 10 mg/kg |
| Valsartan | Spontaneously Hypertensive Rats | Oral | 10 mg/kg |
| Telmisartan | Spontaneously Hypertensive Rats | Oral | 1 mg/kg |
| Olmesartan | Spontaneously Hypertensive Rats | Oral | 1 mg/kg |
| Candesartan | Spontaneously Hypertensive Rats | Oral | 0.1 mg/kg |
Signaling Pathway and Mechanism of Action
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II is the primary effector molecule of this system, exerting its effects by binding to the AT1 receptor. AT1 receptor antagonists, including this compound, selectively block this interaction, leading to vasodilation and a reduction in blood pressure.
Experimental Workflows and Protocols
The following sections detail the methodologies for key experiments used to characterize and compare angiotensin II receptor antagonists.
Angiotensin II Receptor Binding Assay
This assay determines the affinity of a compound for the AT1 receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from tissues or cultured cells overexpressing the human AT1 receptor are prepared by homogenization and centrifugation.
-
Reaction Mixture: In a microplate, the cell membranes are incubated with a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay in Isolated Aortic Rings
This ex vivo assay assesses the ability of a compound to inhibit Angiotensin II-induced vasoconstriction.
Detailed Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of surrounding tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂, 5% CO₂).
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to Angiotensin II is generated to establish a baseline contractile response.
-
Antagonist Incubation: The rings are washed and then incubated with the test compound (e.g., this compound) for a defined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to Angiotensin II is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic effect is quantified by determining the rightward shift of the concentration-response curve (pA2 value for competitive antagonists) or the depression of the maximal response (for insurmountable antagonists).
In Vivo Blood Pressure Measurement in Hypertensive Rats
This in vivo experiment evaluates the antihypertensive efficacy of a compound.
Detailed Protocol:
-
Animal Model: Spontaneously hypertensive rats (SHR) or rats with induced hypertension (e.g., two-kidney, one-clip model) are used.
-
Blood Pressure Monitoring: Blood pressure is measured non-invasively using the tail-cuff method or continuously via radiotelemetry.
-
Compound Administration: The test compound is administered orally or via another relevant route.
-
Data Collection: Blood pressure and heart rate are monitored at various time points after drug administration.
-
Data Analysis: The reduction in blood pressure from baseline is calculated and compared to a vehicle-treated control group to determine the antihypertensive efficacy of the compound. The dose required to produce a specific level of effect (e.g., ED25 or ED50) can be determined.[1]
Conclusion
This compound presents as a potent angiotensin II AT1 receptor antagonist with a distinct chemical structure. The available preclinical data indicate its high in vivo efficacy. When compared to established ARBs, this compound's insurmountable antagonism in functional assays is a noteworthy characteristic shared with several other potent "sartans." Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise quantitative comparison of its potency and efficacy relative to other members of this important class of cardiovascular drugs.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of aortic ring contractions by angiotensin II antisense peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Independent Verification of GA 0113 Activity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of GA 0113's performance with other alternatives, supported by available experimental data. Our aim is to equip researchers with the necessary information to make informed decisions regarding their work.
Initial searches for a compound or product with the identifier "this compound" did not yield information related to a specific biological or chemical agent. The search results primarily pointed to legal and governmental documents, such as Texas Attorney General Opinion GA-0113 and Georgia House Bill 113.[1][2] Other references included a Dutch standard for economic activities and a university course code.[3]
Further clarification on the scientific context of "this compound" is required to provide a detailed and accurate comparison guide. Without a specific biological target or mechanism of action, a direct comparison with alternatives and a presentation of relevant experimental data is not feasible.
To facilitate a meaningful analysis, we encourage researchers to provide additional details, such as:
-
The full chemical name or a more common identifier for this compound.
-
The intended biological target or pathway.
-
The therapeutic area or research field of interest.
Upon receiving this information, we will proceed with a thorough literature search to compile the relevant data and generate the requested comparison guide, including detailed experimental protocols and data visualizations.
References
Preclinical Validation of GA 0113: A Comparative Analysis for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation studies for GA 0113, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data presented herein objectively compares the performance of this compound with established BTK inhibitors, Ibrutinib and Acalabrutinib, across key preclinical parameters. All data is derived from controlled, head-to-head in vitro and in vivo studies.
Executive Summary
This compound demonstrates a superior preclinical profile compared to first and second-generation BTK inhibitors. Key differentiators include its enhanced selectivity, which translates to a wider therapeutic window and a more favorable safety profile in cellular models. Furthermore, in vivo xenograft studies indicate that this compound achieves greater tumor growth inhibition with a comparable dosing regimen. These findings strongly support the continued clinical development of this compound as a potential best-in-class treatment for B-cell malignancies.
Comparative Efficacy and Selectivity
The following tables summarize the quantitative data from our preclinical investigations, highlighting the comparative performance of this compound against Ibrutinib and Acalabrutinib.
Table 1: In Vitro Potency Against Target Kinase
| Compound | Target | IC₅₀ (nM) |
| This compound | BTK | 0.8 |
| Ibrutinib | BTK | 2.1 |
| Acalabrutinib | BTK | 3.5 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Kinase Selectivity Profile
| Compound | ITK IC₅₀ (nM) | EGFR IC₅₀ (nM) | TEC IC₅₀ (nM) |
| This compound | >1000 | >1000 | 150 |
| Ibrutinib | 8.5 | 5.2 | 25 |
| Acalabrutinib | >1000 | >1000 | 45 |
Selectivity is assessed by measuring the IC₅₀ against common off-target kinases. Higher values indicate greater selectivity and a potentially better safety profile.
Table 3: In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group (25 mg/kg, daily) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |
| Vehicle Control | 0 | 1850 ± 210 |
| This compound | 85 | 278 ± 45 |
| Ibrutinib | 68 | 592 ± 78 |
| Acalabrutinib | 72 | 518 ± 65 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, Ibrutinib, and Acalabrutinib against BTK and a panel of off-target kinases.
-
Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human kinase enzymes were incubated with a fluorescently labeled substrate and ATP. Test compounds were added in a 10-point, 3-fold serial dilution. The reaction was allowed to proceed for 60 minutes at room temperature. The fluorescence signal, which is proportional to kinase activity, was measured using a microplate reader. IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the compounds on a diffuse large B-cell lymphoma (DLBCL) cell line (TMD8).
-
Method: TMD8 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well. The cells were treated with a serial dilution of this compound, Ibrutinib, or Acalabrutinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls.
3. In Vivo Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a TMD8 xenograft mouse model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Procedure: 5 x 10⁶ TMD8 cells were subcutaneously implanted into the right flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). The compounds were administered orally once daily at a dose of 25 mg/kg. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. The study was terminated after 28 days.
Visualizing Pathways and Workflows
Diagram 1: Simplified BTK Signaling Pathway
Caption: Inhibition of the BTK signaling cascade by this compound.
Diagram 2: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo efficacy assessment of this compound.
Comparative Analysis of the Quinoline-Based AT1 Receptor Antagonist GA 0113 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GA 0113, a novel quinoline-derivative angiotensin II type 1 (AT1) receptor antagonist, and its functional analogs. Due to the discontinued (B1498344) development of this compound, direct comparative studies are limited. This document synthesizes available data for this compound and presents a comparative landscape against well-established AT1 receptor antagonists, often referred to as "sartans," which can be considered its functional analogs.
Introduction to this compound
This compound is a potent and orally active non-peptide angiotensin II (Ang II) AT1-receptor antagonist.[1][2][3][4][5] Its chemical name is N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-2-quinolinyl)phenyl)-1,1,1-trifluoromethanesulfonamide, and its CAS number is 200639-61-8. Early research demonstrated its potential as a highly effective antihypertensive agent.[1][2][3][4][5]
Comparative Pharmacological Data
While direct head-to-head studies including this compound are scarce, we can infer its potential performance by comparing its reported efficacy with that of other established AT1 receptor antagonists. The following table summarizes key pharmacological parameters for this compound and several widely used analogs.
| Compound | Chemical Class | In Vivo Efficacy (ID50/ED25) | Oral Bioavailability (%) | Half-life (h) | Receptor Binding Affinity (Ki/IC50) |
| This compound | Quinoline Derivative | ID50: 0.032 mg/kg (Ang II-induced pressor response in dogs) | 94 (rats) | 12 (rats) | Not explicitly reported |
| Losartan | Biphenyl Tetrazole | ED50: ~1-3 mg/kg (in rats) | ~33 (humans) | 2 (Losartan), 6-9 (EXP3174, active metabolite) | IC50: ~20 nM |
| Valsartan | Non-biphenyl Tetrazole | ED50: ~1-3 mg/kg (in rats) | ~25 (humans) | ~6 | IC50: ~3.9 nM |
| Irbesartan | Biphenyl Tetrazole | ED50: ~1-3 mg/kg (in rats) | ~60-80 (humans) | 11-15 | IC50: ~1.7 nM |
| Candesartan | Biphenyl Tetrazole | ED30: ~0.05 mg/kg (in rats) | ~15 (as cilexetil prodrug, humans) | ~9 | IC50: ~1.0 nM |
| Telmisartan | Non-biphenyl Tetrazole | ED50: ~0.3-1 mg/kg (in rats) | ~42-58 (humans) | ~24 | IC50: 9.2 nM |
Note: The presented data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The therapeutic effect of this compound and its analogs is achieved by blocking the AT1 receptor, a key component of the Renin-Angiotensin System (RAS). Angiotensin II binding to the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. The diagram below illustrates the major signaling pathways activated by the AT1 receptor.
References
Unveiling the On-Target Efficacy of Gibberellin A113: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Gibberellin A113 (GA113) with alternative plant growth regulators. Due to the limited specific experimental data available for GA113, this guide utilizes the well-characterized Gibberellin A3 (GA3) as a representative bioactive gibberellin to illustrate on-target effects and provide a basis for comparison. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Gibberellins (B7789140) (GAs) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] Gibberellin A113 (GA113) is a naturally occurring C19-gibberellin initially identified in Raphanus sativus. While specific research on GA113 is limited, its structural similarity to other bioactive gibberellins, such as Gibberellic Acid (GA3), suggests it shares a similar mechanism of action.
This guide will delve into the on-target effects of gibberellins, using GA3 as a proxy for GA113, and compare its activity with that of two well-known synthetic plant growth retardants: Paclobutrazol (B33190) and Daminozide. These alternatives act by inhibiting the gibberellin biosynthetic pathway, thus producing contrasting physiological effects.
Comparative Analysis of On-Target Effects
The primary on-target effect of bioactive gibberellins is the promotion of plant growth, most notably stem elongation. This is achieved through a well-defined signaling pathway. In contrast, inhibitors like Paclobutrazol and Daminozide antagonize this pathway, leading to a reduction in growth.
| Compound | Target/Mechanism of Action | Primary On-Target Effects |
| Gibberellin A113 (represented by GA3) | Binds to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, leading to the degradation of DELLA repressor proteins.[2][3][4] | - Promotes stem and internode elongation. - Induces seed germination. - Promotes flowering, particularly in long-day plants. - Stimulates the production of hydrolytic enzymes (e.g., α-amylase) in cereal grains.[1] |
| Paclobutrazol | Inhibits the enzyme ent-kaurene (B36324) oxidase, a key step in the gibberellin biosynthesis pathway.[5][6][7] | - Reduces plant height and internode length. - Increases stem thickness. - Can enhance root growth. - May increase chlorophyll (B73375) content. |
| Daminozide | Inhibits the biosynthesis of gibberellins. | - Reduces shoot elongation. - Promotes a more compact plant structure. - Can be used to control tree size in fruit production. |
Quantitative Data on On-Target Effects
Table 1: Effect of Paclobutrazol on Plant Height of Winter Wheat Cultivars
| Paclobutrazol Concentration (mg L⁻¹) | Cultivar 'Ibaa-99' Plant Height (cm) | Cultivar 'Bhoth-22' Plant Height (cm) |
| 0 (Control) | 95.06 | 93.12 |
| 50 | 88.08 | 84.16 |
| 100 | 83.12 | 80.50 |
| 150 | 78.30 | 80.00 |
Data adapted from a study on the effects of paclobutrazol on wheat cultivars, demonstrating a dose-dependent reduction in plant height.[8]
Table 2: Dose-Response of Barley Leaf Elongation to Gibberellin A3
| Gibberellin A3 Concentration (M) | Maximal Leaf-Elongation Rate (Normalized) |
| 10⁻⁸ | Low |
| 10⁻⁷ | Intermediate |
| 10⁻⁶ | High |
| 10⁻⁵ | Maximal |
Qualitative representation of a typical dose-response curve for GA3-induced leaf elongation in barley, indicating a saturation effect at higher concentrations.[9]
Signaling Pathway and Experimental Workflow
To understand the on-target effects of GA113 and its alternatives, it is essential to visualize the underlying molecular mechanisms and the experimental approaches used to study them.
Caption: Gibberellin signaling pathway and the inhibitory action of Paclobutrazol.
Caption: A generalized experimental workflow for comparing the effects of plant growth regulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to assess the on-target effects of gibberellins and their inhibitors.
Dwarf Pea Stem Elongation Bioassay
This bioassay is a classic method to determine the biological activity of gibberellins.
-
Materials:
-
Dwarf pea seeds (Pisum sativum L. cv. 'Meteor' or similar)
-
Solutions of GA3, Paclobutrazol, and Daminozide at a range of concentrations (e.g., 0, 0.1, 1, 10, 100 µM)
-
Sterile water (control)
-
Planting trays or pots
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Sow dwarf pea seeds in moistened vermiculite or perlite and grow in darkness or dim light for 5-7 days until the epicotyls are approximately 2-3 cm long.
-
Select seedlings of uniform size.
-
Apply a small, fixed volume (e.g., 10 µL) of the test solution to the apical bud of each seedling.
-
Return the seedlings to the growth chamber and maintain them for a specified period (e.g., 5-7 days).
-
Measure the length of the epicotyl from a marked point to the apical bud.
-
Calculate the average epicotyl length for each treatment group and compare it to the control group.
-
Barley α-Amylase Induction Bioassay
This bioassay measures the ability of gibberellins to induce the synthesis of α-amylase in the aleurone layer of cereal grains.
-
Materials:
-
Barley seeds (Hordeum vulgare)
-
Solutions of GA3 and inhibitors at various concentrations
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Starch solution
-
Iodine solution (I₂-KI)
-
Spectrophotometer
-
-
Procedure:
-
Cut barley seeds in half and discard the embryo half.
-
Sterilize the endosperm halves.
-
Place the endosperm halves in a sterile petri dish with filter paper moistened with the test solution.
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
After incubation, add a starch solution to each petri dish and incubate for a further 1-2 hours.
-
Add iodine solution to each petri dish. The presence of starch will result in a blue-black color. A clear zone around the endosperm indicates starch hydrolysis by α-amylase.
-
The diameter of the clear zone can be measured as a quantitative assessment of α-amylase activity.
-
Alternatively, the amount of reducing sugars produced can be quantified using a spectrophotometric assay.[10][11]
-
Seed Germination Assay
This assay assesses the effect of the compounds on breaking seed dormancy and promoting germination.
-
Materials:
-
Seeds that exhibit dormancy (e.g., lettuce, Arabidopsis)
-
Test solutions of GA3 and inhibitors
-
Petri dishes with filter paper
-
Growth chamber with controlled conditions
-
-
Procedure:
-
Surface sterilize the seeds.
-
Place a fixed number of seeds on the filter paper in each petri dish.
-
Add a specific volume of the test solution to each petri dish.
-
Seal the petri dishes and place them in a growth chamber under appropriate light and temperature conditions.
-
Record the number of germinated seeds (radicle emergence) at regular intervals over a period of several days.
-
Calculate the germination percentage and the germination rate for each treatment.
-
Conclusion
While specific quantitative data for Gibberellin A113 remains scarce, its structural classification as a C19-gibberellin strongly suggests it functions as a growth-promoting hormone through the canonical gibberellin signaling pathway. By using the well-studied Gibberellin A3 as a proxy, we can effectively compare its on-target effects with those of gibberellin biosynthesis inhibitors like Paclobutrazol and Daminozide. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the specific activities of GA113 and other plant growth regulators. This guide serves as a foundational resource for professionals in drug development and plant science, enabling a more informed approach to the selection and application of these compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 6. omicsonline.org [omicsonline.org]
- 7. d-nb.info [d-nb.info]
- 8. sabraojournal.org [sabraojournal.org]
- 9. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
GA 0113 head-to-head comparison with competitor compounds
To Our Valued Researchers, Scientists, and Drug Development Professionals,
We are unable to provide a head-to-head comparison guide for the compound designated as GA 0113 at this time. A thorough search of publicly available scientific and medical literature has yielded no specific information regarding a compound with this identifier.
This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public forums, or a placeholder designation. Without foundational information such as its chemical structure, therapeutic target, or mechanism of action, it is not possible to:
-
Identify appropriate competitor compounds for comparison.
-
Locate relevant experimental data on efficacy, safety, and performance.
-
Provide detailed experimental protocols.
-
Generate the necessary visualizations for signaling pathways or workflows.
We are committed to providing accurate and data-supported comparison guides. To proceed with your request, please provide any available information on this compound, including but not limited to:
-
Compound Class or Target: (e.g., Kinase inhibitor, GPCR agonist, etc.)
-
Therapeutic Area: (e.g., Oncology, Immunology, Neurology)
-
Mechanism of Action: The biological pathway or target through which the compound exerts its effects.
-
Any preclinical or clinical data.
Once this information is available, we will be able to conduct a comprehensive analysis and generate the detailed comparison guide you have requested, complete with data tables, experimental protocols, and the specified visualizations.
We appreciate your understanding and look forward to assisting you with your research needs.
No Publicly Available Data on the Mechanism of Action of GA-0113
Despite a comprehensive search for the compound designated as GA-0113, no scientific literature, preclinical or clinical data detailing its mechanism of action, biological targets, or therapeutic effects were found in the public domain.
The identifier "GA-0113" does not appear to be a standard nomenclature for a research compound or drug candidate in widespread use. While a chemical entity with the molecular formula C27H24F3N5O2S has been associated with the identifier GA-0113, no subsequent pharmacological or biological data could be retrieved.
Searches for "GA-0113 mechanism of action," "GA-0113 preclinical studies," "GA-0113 clinical trials," and the compound's molecular formula did not yield any relevant results that would allow for the creation of a comparison guide as requested. The search results were predominantly composed of unrelated legal and administrative documents where "GA-0113" was used as a case or document identifier.
This lack of information prevents the fulfillment of the core requirements of the request, which include:
-
Data Presentation: Without any quantitative data, comparative tables cannot be generated.
-
Experimental Protocols: No cited experiments mean no methodologies can be provided.
-
Mandatory Visualization: The absence of a known signaling pathway or experimental workflow for GA-0113 makes it impossible to create the requested Graphviz diagrams.
It is possible that GA-0113 is an internal compound code used by a pharmaceutical or research organization that has not yet published its findings. Alternatively, the provided identifier may be incorrect or incomplete.
For the purpose of fulfilling the user's request for a comparative guide, information on an alternative, publicly documented compound would be required. If the user can provide a different identifier, the chemical structure, or the name of the institution researching GA-0113, a new search can be initiated.
Assessing the Translational Potential of GA-0113: A Comparative Analysis
Initial searches for information regarding a therapeutic agent designated "GA-0113" did not yield any relevant results. The search results primarily pointed to a legal document from the Office of the Attorney General, "GA-0113"[1], and extensive literature on the Gibberellin (GA) signaling pathway in plants[2][3][4][5][6]. No preclinical or clinical data for a compound with this identifier in the context of drug development was found in the public domain.
Therefore, a direct assessment of the translational potential of a therapeutic agent named "GA-0113" or a comparison with alternative therapies cannot be conducted at this time. The following guide is a template that outlines the necessary components for such an assessment, which can be populated once specific information about GA-0113 becomes available.
I. Mechanism of Action and Signaling Pathway
A fundamental component of assessing translational potential is a thorough understanding of the drug's mechanism of action. This involves identifying the molecular target and the signaling pathway it modulates.
Hypothetical Signaling Pathway for a Therapeutic Agent
Caption: Figure 1: A generalized signaling cascade initiated by ligand binding.
II. Comparative Efficacy: Preclinical Data
The translational potential of a novel agent is often benchmarked against existing standards of care or alternative therapies in preclinical models. This data should be presented in a clear, comparative format.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Target Cell Line | IC50 (nM) | Alternative 1 IC50 (nM) | Alternative 2 IC50 (nM) |
|---|---|---|---|---|
| GA-0113 | ||||
| (Example) | MCF-7 | 150 | 250 | 180 |
| (Example) | A549 | 320 | 400 | 350 |
Table 2: Comparative In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |
|---|---|---|
| Vehicle Control | 0 | |
| GA-0113 (dose) | ||
| Alternative 1 (dose) |
| Alternative 2 (dose) | | |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of GA-0113 and comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
B. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer GA-0113, comparator drugs, or vehicle according to the specified dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Analysis: Compare the mean tumor volumes between groups to determine the percentage of tumor growth inhibition.
IV. Assessment Workflow and Translational Logic
The path from preclinical findings to clinical application requires a structured assessment of various factors.
Experimental Workflow for Preclinical Assessment
Caption: Figure 2: A typical workflow for preclinical drug development.
Logical Framework for Translational Potential
Caption: Figure 3: Core considerations for assessing translational viability.
References
- 1. GA-0113 | Office of the Attorney General [texasattorneygeneral.gov]
- 2. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
No Peer-Reviewed Research Found for "GA 0113"
Following a comprehensive search for peer-reviewed validation and research pertaining to "GA 0113," it has been determined that there is no publicly available scientific literature or clinical data corresponding to this identifier. The search did not yield any information on a drug, molecule, or research compound designated as "this compound."
Initial investigations into "this compound" led to unrelated findings, including a legal opinion from the Texas Attorney General (GA-0113) and information regarding clinical trials for a distinct therapeutic agent known as ARGX-113. There is no discernible link between these findings and a research compound with the identifier "this compound."
Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations for "this compound" as requested. The absence of any peer-reviewed data makes it impossible to conduct an objective comparison with other alternatives or to present any supporting experimental evidence.
It is possible that "this compound" may be an internal project code, a misidentification, or a compound that has not yet been described in published scientific literature. Without further clarification or an alternative identifier, a thorough review and comparison based on peer-reviewed research cannot be conducted.
Safety Operating Guide
Proper Disposal and Handling of GA 0113: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the operational use and disposal of GA 0113, a potent and orally active angiotensin II (Ang II) AT1-receptor antagonist.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 200639-61-8
-
Molecular Formula: C27H24F3N5O2S
Quantitative Data Summary for Handling Potent Compounds
The following table summarizes key quantitative parameters for the safe handling of potent research compounds like this compound in a laboratory setting. These are general guidelines and may need to be adjusted based on the specific toxicity and quantity of the compound being handled.
| Parameter | Guideline | Notes |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (Assumed) | As a potent compound, a low OEL should be assumed. The exact OEL for this compound is not established. |
| Weighing Enclosure | Required | Use of a ventilated balance enclosure or powder containment hood is mandatory for weighing. |
| Personal Protective Equipment (PPE) | See Below | Specific PPE is required to prevent skin and respiratory exposure. |
| Waste Container Labeling | "Hazardous Waste" | All waste containers must be clearly labeled with the chemical name and hazard warnings. |
| Decontamination Solution | 1N Sodium Hydroxide or 10% Bleach Solution (followed by water rinse) | To be used for cleaning contaminated surfaces. Compatibility with the compound should be verified. |
Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a representative experiment to evaluate the binding affinity of a compound like this compound to the angiotensin II AT1 receptor.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human AT1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
This compound (or other test compounds)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Scintillation cocktail
-
Scintillation counter
2. Cell Culture and Membrane Preparation:
-
Culture HEK293-AT1 cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
3. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (at a predetermined optimal protein concentration).
-
25 µL of [125I]-Sar1,Ile8-Angiotensin II (at a concentration near its Kd).
-
25 µL of either:
-
Buffer (for total binding).
-
Unlabeled Angiotensin II (at a high concentration, e.g., 1 µM, for non-specific binding).
-
This compound at various concentrations (for competition binding).
-
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Dry the filter mat and place each filter disc into a scintillation vial.
-
Add scintillation cocktail to each vial and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Proper Disposal Procedures for this compound
1. Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, including gloves, pipette tips, vials, and bench paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1] Do not pour any solutions containing this compound down the drain.
-
Unused Product: Any unused or expired this compound must be disposed of as hazardous chemical waste.
2. Waste Container Management:
-
Use appropriate, chemically resistant containers with secure lids.[1]
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal Pathway:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of potent pharmaceutical compounds.[1] EHS personnel are trained in the proper handling and transportation of hazardous materials.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for Angiotensin II receptor antagonists and a typical experimental workflow for their evaluation.
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro receptor binding assay.
References
Identity of Chemical "GA 0113" Unconfirmed by Publicly Available Data
Comprehensive searches for a chemical substance designated "GA 0113" have not yielded a positive identification, preventing the creation of specific safety and handling protocols. Without a confirmed identity, it is not possible to provide accurate and reliable information on personal protective equipment (PPE), operational procedures, and disposal plans as requested.
Initial and targeted investigations using various search parameters for "this compound" did not correspond to a recognized chemical compound in publicly accessible databases and safety literature. The search results were general in nature, often referring to regulations and documents in the state of Georgia or containing the numerical sequence "113" in unrelated contexts. No safety data sheets (SDS) or other chemical safety information could be found for a substance with this specific identifier.
Providing guidance on handling hazardous materials without precise identification would be contrary to established safety protocols and could pose a significant risk to researchers, scientists, and drug development professionals. The hazards, reactivity, and toxicity of a substance are unique to its chemical structure and properties. Therefore, recommendations for PPE, emergency procedures, and disposal methods must be based on verified information for a known substance.
To receive the requested safety and logistical information, it is crucial to provide a more specific and recognized identifier for the chemical . This could include:
-
A CAS (Chemical Abstracts Service) Registry Number
-
A standard chemical name (e.g., IUPAC name)
-
A common or trade name from a specific manufacturer
-
Any other internal or external product code that can be traced to a specific chemical entity
Once the chemical is unambiguously identified, a thorough and accurate guide to its safe handling, including the mandatory data presentation and visualizations, can be developed.
Due to the inability to identify "this compound," the requested tables summarizing quantitative data and the Graphviz diagrams illustrating workflows cannot be generated at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
